Biochanin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUADCCWRTIWANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022394 | |
| Record name | Biochanin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Biochanin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002338 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
491-80-5 | |
| Record name | Biochanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biochanin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biochanin A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15334 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | biochanin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Biochanin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIOCHANIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U13J6U390T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Biochanin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002338 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Natural Occurrence of Biochanin a
Natural Sources and Distribution in Plants
Biochanin A is widely distributed in the plant kingdom, with significant concentrations found in legumes and detected in various other plant species. ljmu.ac.ukresearchgate.netnih.govresearchgate.nettaylorandfrancis.comajpp.in
Legumes (e.g., Red Clover, Soy, Chickpea, Alfalfa, Peanuts)
Legumes are a primary source of dietary isoflavones, including this compound. ljmu.ac.ukmdpi.com Red clover (Trifolium pratense L.) is particularly noted for its high this compound content, especially in its leaves and stems. ljmu.ac.uknih.govmdpi.comresearchgate.net Studies on red clover genotypes have shown this compound concentrations ranging from 0.59 to 5.94 mg/g in leaves, 0.17 to 1.52 mg/g in flowers, and 0.08 to 0.56 mg/g in stems on a dry weight basis. mdpi.com In some red clover samples, this compound has been found to be the dominant isoflavone (B191592), making up over 36% of the total isoflavones. mdpi.com
Soybeans (Glycine max) are another major dietary source of isoflavones, including this compound. ljmu.ac.ukmdpi.comresearchgate.nettaylorandfrancis.comnih.gov Chickpeas (Cicer arietinum) are also a significant source, with this compound reported as the most abundant isoflavone in some analyses, with yields as high as 15.7 mg/150 mg. ljmu.ac.uknih.gov Alfalfa sprouts (Medicago sativa) and peanuts (Arachis hypogaea) also contain this compound. ljmu.ac.ukresearchgate.netnih.govresearchgate.nettaylorandfrancis.comnih.gov
Here is a table summarizing the reported concentrations of this compound in some legumes:
| Plant Species (Common Name) | Plant Part | This compound Concentration (mg/g Dry Matter) | Source |
| Red Clover (Trifolium pratense) | Leaves | 0.59–5.94 | mdpi.com |
| Red Clover (Trifolium pratense) | Flowers | 0.17–1.52 | mdpi.com |
| Red Clover (Trifolium pratense) | Stems | 0.08–0.56 | mdpi.com |
| Red Clover (Trifolium pratense) | Dry leaves | 1.79–3.32 | ljmu.ac.uk |
| Chickpea (Cicer arietinum) | Not specified | ~104.7 mg/g (calculated from 15.7 mg/150 mg) | ljmu.ac.uknih.gov |
| Peanut (Arachis hypogaea) | Hexane-defatted dry matter | 0.133 mg/100 g | ljmu.ac.uk |
Other Plant Species (e.g., Cabbage, Origanum vulgare, Astragalus membranaceus)
Beyond legumes, this compound has been identified in other plant families. It is present in cabbage and Origanum vulgare. researchgate.netajpp.in Astragalus membranaceus, a plant traditionally used in China, has also been found to contain this compound. ljmu.ac.uknih.gov While predominantly found in legumes, isoflavonoids, including this compound, have been identified in various plant species beyond the legume family. frontiersin.org
Biosynthetic Pathways of this compound
The biosynthesis of this compound is part of the broader isoflavonoid (B1168493) pathway in plants. genome.jpgenome.jpwikipedia.orgdntb.gov.ua This pathway originates from the phenylpropanoid pathway.
Precursor Compounds in Isoflavone Biosynthesis
The isoflavonoid biosynthetic pathway begins with the flavonoid pathway intermediates naringenin (B18129) chalcone (B49325) and isoliquiritigenin. frontiersin.org These chalcones are then isomerized by chalcone isomerase (CHI) to form the flavanones naringenin and liquiritigenin (B1674857), respectively. frontiersin.orgwikipedia.orgwikidata.orgthegoodscentscompany.comnih.govguidetoimmunopharmacology.org A key step in the isoflavonoid pathway is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme, which converts flavanones like naringenin and liquiritigenin into 2-hydroxyisoflavanones by catalyzing an aryl migration of the B-ring from the C-2 to the C-3 position. frontiersin.orgwikipedia.org Specifically, IFS converts naringenin to 2,7,4'-trihydroxyisoflavanone (B1247573) and liquiritigenin to 2,7-dihydroxyisoflavanone. wikipedia.org
Enzymatic Transformations: Hydroxyisoflavanone 4′-specific O-methyltransferase (HI4′OMT)
Following the formation of 2-hydroxyisoflavanones, 2-hydroxyisoflavanone (B8725905) dehydratase (HID) catalyzes the dehydration to produce the core isoflavone aglycones, such as genistein (B1671435) and daidzein (B1669772). frontiersin.orgwikipedia.org this compound is then primarily formed through the O-methylation of genistein. encyclopedia.pubmdpi.com This methylation step is catalyzed by the enzyme hydroxyisoflavanone 4′-specific O-methyltransferase (HI4′OMT), also known as isoflavone 4'-O-methyltransferase. frontiersin.orgwikipedia.orgfrontiersin.orgencyclopedia.pubqmul.ac.uk HI4′OMT specifically transfers a methyl group to the 4′-hydroxyl position of genistein, yielding this compound. encyclopedia.pub In some plants, such as Medicago truncatula and Lotus japonicus, HI4'OMT can also act on 4′-methoxylated 2-hydroxyisoflavanones to produce formononetin (B1673546) or this compound. frontiersin.orgfrontiersin.org
Relationship to Other Isoflavones (e.g., Genistein, Formononetin, Daidzein)
This compound is closely related to other major isoflavones found in plants, particularly genistein, formononetin, and daidzein. mdpi.comnih.govencyclopedia.pubmdpi.com Genistein (5,7,4′-trihydroxyisoflavone) is the direct precursor to this compound, with this compound being the 4′-O-methylated derivative of genistein. wikipedia.orgencyclopedia.pubmdpi.comnih.gov
Formononetin (7-hydroxy-4′-methoxyisoflavone) is another O-methylated isoflavone. wikipedia.org It is the 4′-O-methylated derivative of daidzein (7,4′-dihydroxyisoflavone). encyclopedia.pubnih.gov this compound and formononetin are often discussed together as the major 4′-methoxyisoflavones found in legumes like red clover. mdpi.comencyclopedia.pub While genistein and daidzein are core isoflavone aglycones formed earlier in the pathway, this compound and formononetin represent subsequent methylation products. encyclopedia.pub The relative abundance of these isoflavones can vary significantly between plant species and even within different parts of the same plant. mdpi.com
Here is a table illustrating the structural relationship between this compound and related isoflavones:
| Isoflavone | Structural Relationship to this compound |
| Genistein | This compound is 4′-O-methylgenistein |
| Formononetin | 4′-O-methyldaidzein |
| Daidzein | Precursor to Formononetin |
Pharmacological Activities and Therapeutic Potential of Biochanin a
Anticancer and Chemopreventive Activities
Biochanin A, a naturally occurring isoflavone (B191592) found in legumes such as red clover and chickpeas, has demonstrated significant anticancer and chemopreventive properties across a variety of cancer types. nih.gov Its therapeutic potential stems from its ability to modulate numerous cellular processes critical for cancer cell survival, growth, and spread. Research has shown its efficacy against breast, lung, prostate, pancreatic, and other cancers. nih.govnih.gov The anticancer mechanisms of this compound are multifaceted, involving the induction of programmed cell death, halting the cell division cycle, and inhibiting the processes of blood vessel formation and cancer cell migration. nih.govmdpi.com
This compound exerts its anticancer effects in part by inducing cell cycle arrest, a process that halts the proliferation of cancer cells. This is achieved by targeting key regulatory proteins of the cell cycle.
Targeting CDKs and Cyclins: The progression of the cell cycle is dependent on the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. This compound has been shown to downregulate the expression of several of these crucial proteins. For instance, in lung cancer cells, treatment with this compound resulted in the downregulation of cyclin A and CDK2. nih.gov Similarly, in breast cancer cells, the gene expression levels of cyclin D3, cyclin B1, CDK1, CDK2, and CDK4 were found to be downregulated following treatment. researchgate.net In prostate cancer cells, this compound significantly decreased the expression of cyclin B. nih.gov This disruption of CDK and cyclin activity effectively stops the cancer cells from proceeding through the division cycle.
Activating p21: this compound can also induce cell cycle arrest through the activation of CDK inhibitors like p21. f1000research.com In lung cancer cells, p21 was found to be activated in cells treated with this compound. nih.gov Furthermore, studies on breast cancer cells revealed a significant upregulation in the gene expression of p21. researchgate.net The protein p21 functions by binding to and inhibiting the activity of CDK-cyclin complexes, thereby preventing the cell from entering the next phase of the cell cycle.
Antagonizing PLK-1 Action: Polo-like kinase 1 (PLK-1) is another key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest. This compound has been identified as an antagonist of PLK-1 action, contributing to its ability to halt cancer cell proliferation. f1000research.com
The table below summarizes the effect of this compound on key cell cycle regulatory proteins in different cancer cell lines.
| Cancer Cell Line | Target Protein | Effect of this compound |
| Lung Cancer (A549, 95D) | Cyclin A, CDK2 | Downregulation nih.gov |
| Breast Cancer (MCF-7) | Cyclin D3, Cyclin B1, CDK1, CDK2, CDK4 | Downregulation researchgate.net |
| Prostate Cancer (LNCaP) | Cyclin B | Downregulation nih.gov |
| Lung Cancer (A549, 95D) | p21 | Activation nih.gov |
| Breast Cancer (MCF-7) | p21 | Upregulation researchgate.net |
A key mechanism through which this compound exhibits its anticancer activity is the induction of apoptosis, or programmed cell death. This process is tightly regulated and involves a cascade of molecular events.
Activating Caspases and PARP1 Cleavage: this compound treatment has been shown to activate a family of enzymes called caspases, which are central executioners of apoptosis. Specifically, it activates caspase-3, caspase-7, and caspase-9. mdpi.comnih.gov In lung cancer cells, both caspase-3 and Bcl-2 were activated in this compound-treated cells. nih.gov Studies in FaDu human pharynx squamous carcinoma cells demonstrated that this compound increased the activation of caspase-3, caspase-8, and caspase-9. spandidos-publications.com The activation of these caspases leads to the cleavage of critical cellular substrates, including Poly(ADP-ribose) polymerase 1 (PARP1). mdpi.comiiarjournals.org PARP1 cleavage is a hallmark of apoptosis, and its accumulation has been observed in acute myeloid leukemia cells treated with this compound. mdpi.com
Mitochondrial Pathway and Bax:Bcl-2/Bcl-XL Ratio Modulation: The intrinsic, or mitochondrial, pathway of apoptosis is a major target of this compound. This pathway is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins. researchgate.net this compound has been found to modulate this balance in favor of apoptosis. In breast cancer cells, treatment with this compound led to lower expression of Bcl-2 and higher expression of Bax. researchgate.net Similarly, in FaDu cells, this compound decreased the expression of the anti-apoptotic factors Bcl-2 and Bcl-xL, while increasing the level of the pro-apoptotic factor Bad. spandidos-publications.com This shift in the Bax:Bcl-2/Bcl-XL ratio disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent caspase activation. nih.gov
TRAIL-Associated Apoptosis: this compound can also induce apoptosis through the extrinsic pathway, which is initiated by the binding of death ligands to their receptors on the cell surface. It has been shown to induce TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-associated apoptosis. f1000research.com
The following table details the apoptotic markers affected by this compound in various cancer models.
| Cancer Model | Apoptotic Marker | Effect of this compound |
| Lung Cancer | Caspase-3, Bcl-2 | Activation nih.gov |
| Acute Myeloid Leukemia (U937, THP-1) | Caspase-7, PARP1 | Activation and Cleavage mdpi.com |
| Pharynx Squamous Carcinoma (FaDu) | Caspase-3, Caspase-8, Caspase-9 | Activation spandidos-publications.com |
| Breast Cancer (MCF-7) | Bax, Bcl-2 | Upregulation of Bax, Downregulation of Bcl-2 researchgate.net |
| Pharynx Squamous Carcinoma (FaDu) | Bcl-2, Bcl-xL, Bad | Downregulation of Bcl-2/Bcl-xL, Upregulation of Bad spandidos-publications.com |
This compound has demonstrated a consistent ability to inhibit the proliferation and growth of various cancer cells in a dose- and time-dependent manner. nih.govnih.gov This anti-proliferative effect is a direct consequence of its ability to induce cell cycle arrest and apoptosis. nih.gov In lung cancer cells, this compound was found to decrease cell viability and suppress colony formation. nih.gov Similarly, in HER-2-positive breast cancer cells, which are known for their aggressive growth, this compound was able to inhibit multiple signaling pathways associated with growth and survival. nih.gov The inhibition of proliferation is a fundamental aspect of this compound's anticancer potential.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival, as it supplies the tumor with necessary nutrients and oxygen. This compound has been shown to possess anti-angiogenic properties by directly targeting different aspects of this process. nih.gov In studies using rat brain tumor and murine brain endothelial cells, this compound inhibited endothelial cell functions such as cell viability, migration, and invasion. nih.gov Furthermore, it was found to inhibit the activation of pro-angiogenic proteins. nih.gov A key regulator of angiogenesis is the hypoxia-inducible factor-1α (HIF-1α), which stimulates the production of vascular endothelial growth factor (VEGF). This compound has been shown to inhibit chemical hypoxia-inducible factor-1α and VEGF in C6 rat glioma cells. nih.gov The ability of this compound to inhibit blood vessel formation has also been confirmed in ex-vivo models. nih.gov
The spread of cancer cells from the primary tumor to distant sites, known as metastasis, is a major cause of cancer-related mortality. This process involves the invasion of surrounding tissues, which is facilitated by the degradation of the extracellular matrix by enzymes such as matrix metalloproteinases (MMPs). This compound has been shown to inhibit the metastasis and invasion of cancer cells through several mechanisms. nih.govnih.gov
Downregulating MMP-2 and VEGF: this compound has been found to downregulate the expression and activity of MMPs, particularly MMP-2. spandidos-publications.com In FaDu human pharynx squamous carcinoma cells, this compound inhibited wound healing migration and proliferation via the downregulation and inactivation of MMP-2 and MMP-9. spandidos-publications.com In HER-2-positive breast cancer cells, it inhibited MMP-9 enzyme activity. nih.gov Additionally, by inhibiting VEGF, this compound not only curtails angiogenesis but also impacts the metastatic potential of cancer cells.
The table below highlights the impact of this compound on key molecules involved in metastasis and invasion.
| Cancer Cell Line | Target Molecule | Effect of this compound |
| Pharynx Squamous Carcinoma (FaDu) | MMP-2, MMP-9 | Downregulation and Inactivation spandidos-publications.com |
| HER-2-Positive Breast Cancer (SK-BR-3) | MMP-9 | Inhibition of Enzyme Activity nih.gov |
| C6 Rat Glioma | VEGF | Inhibition nih.gov |
Mechanisms of Action in Cancer Cells
Modulation of Signaling Pathways
This compound exerts its anticancer effects through the intricate modulation of various intracellular signaling pathways that are often dysregulated in cancer. Research has demonstrated its ability to interfere with key proteins and cascades involved in cell growth, proliferation, survival, and metastasis.
One of the key targets of this compound is the Human Epidermal Growth Factor Receptor 2 (HER-2) . In HER-2-positive breast cancer cells, this compound has been shown to inhibit the phosphorylation and activation of the HER-2 receptor. nih.govaacrjournals.org This action consequently blocks downstream signaling pathways crucial for cancer cell development and viability. f1000research.comnih.gov
Following the inhibition of HER-2, this compound further impacts downstream signaling cascades, including the MAPK/ERK1/2 and PI3K/Akt/mTOR pathways. It suppresses the phosphorylation of both Akt and Erk1/2, leading to a poor mitogenic effect and disruption of the cell cycle. aacrjournals.orgf1000research.comnih.gov The downregulation of mTOR signals by this compound further contributes to its anti-proliferative effects. aacrjournals.orgf1000research.comnih.gov Studies have shown that in HER-2 positive SK-BR-3 breast cancer cells, treatment with 50 and 100 µM of this compound suppressed the phosphorylation of Akt, Erk1/2, and mTOR. aacrjournals.org
The Nuclear Factor-kappa B (NF-κB) transcription factor, a key player in inflammation and cancer, is also modulated by this compound. In HER2-positive breast cancer, this compound suppresses NF-κB, interrupting transcription and contributing to its anti-cancer activity. f1000research.comnih.gov Furthermore, this compound has been found to regulate the expression of SIRT-1 , a protein involved in cellular stress resistance and metabolism, and influence the AMPK/ULK1 pathway, which is critical for autophagy. f1000research.com In prostate cancer cells, this compound has been shown to overcome resistance to TRAIL-induced apoptosis by regulating NF-κB activity. nih.gov
The table below summarizes the key signaling pathways modulated by this compound and the observed effects.
| Signaling Pathway | Key Molecules Affected | Observed Effect | Cancer Model |
| HER-2 Signaling | HER-2 receptor | Inhibition of dephosphorylation/activation | HER-2-positive breast cancer nih.govf1000research.comnih.gov |
| MAPK/ERK | ERK1/2 | Inhibition of phosphorylation | HER-2-positive breast cancer aacrjournals.orgf1000research.comnih.gov |
| PI3K/Akt/mTOR | Akt, mTOR | Inhibition of phosphorylation, downregulation of mTOR signals | HER-2-positive breast cancer, MCF-7 breast cancer cells aacrjournals.orgf1000research.comnih.govresearchgate.net |
| NF-κB Signaling | NF-κB | Suppression of activity, interrupted transcription | HER-2-positive breast cancer, prostate cancer f1000research.comnih.govnih.gov |
| SIRT-1 Expression | SIRT-1 | Modulation of expression | General f1000research.com |
| AMPK/ULK1 | AMPK, ULK1 | Influence on the pathway | General |
| PI3K/Akt | PI3K, Akt | Inhibition of the signaling pathway | MCF-7 breast cancer cells researchgate.net |
Inhibition of Topoisomerase-II and DNA Replication
Beyond its influence on signaling cascades, this compound has been identified as an inhibitor of Topoisomerase-II , an essential enzyme involved in DNA replication and chromosome segregation. f1000research.comnih.gov By targeting Topoisomerase-II, this compound can disrupt the process of DNA replication in cancer cells, ultimately leading to cell cycle arrest and apoptosis. f1000research.comnih.gov This mechanism has been implicated in the prevention of mammary tumor growth in animal models. f1000research.comnih.gov The inhibition of Topoisomerase-II represents a direct mechanism by which this compound can exert its cytotoxic effects on rapidly dividing cancer cells.
Estrogen Receptor Modulation
This compound's structural similarity to estrogen allows it to interact with estrogen receptors (ERs) , specifically ER-α and ER-β, and exert both estrogenic and anti-estrogenic effects. nih.gov This dual activity suggests that this compound may act as a natural selective estrogen receptor modulator (SERM). nih.gov
Its anti-estrogenic properties are particularly relevant in hormone-dependent cancers. This compound has been shown to inhibit the proliferation of ER-positive (ER+) MCF-7 breast cancer cells, with a mechanism analogous to the drug tamoxifen. f1000research.com Furthermore, this compound can reduce estrogen levels by inhibiting the CYP19/aromatase enzyme , which is responsible for converting androgens to estrogens. nih.gov Studies have demonstrated that this compound inhibits aromatase activity and reduces CYP19 mRNA abundance in breast cancer cells. nih.gov When combined with genistein (B1671435) and daidzein (B1669772), this compound significantly reduces Cyp19 enzyme activity and eliminates the transcription of Cyp19 mRNA. f1000research.com This inhibition of estrogen synthesis further contributes to its therapeutic potential in estrogen-sensitive cancers. However, it's noteworthy that at low concentrations, this compound has been observed to promote the proliferation of ERα-positive breast cancer cells. nih.gov
Specific Cancer Models and In Vitro/In Vivo Studies
The anticancer properties of this compound have been investigated in various preclinical cancer models, providing valuable insights into its therapeutic potential.
Breast Cancer
In the context of breast cancer, this compound has demonstrated efficacy in different subtypes. In HER2-positive breast cancer , it has been shown to inhibit cell viability, signaling pathways, and the expression and activity of invasive enzymes in SK-BR-3 cancer cells. nih.govresearchgate.net Treatment with 50 μM this compound significantly inhibited HER-2 receptor activation in these cells. nih.gov
For ER-positive (ER+) MCF-7 cells , this compound blocks cell proliferation. f1000research.com It has also been shown to induce apoptosis in MCF-7 cells through the mitochondrial pathway and by inhibiting the Pi3K/Akt signaling pathway. researchgate.net Interestingly, this compound has shown a synergistic anti-tumor effect when combined with the chemotherapy drug 5-fluorouracil (B62378) (5FU) in ER-positive breast cancer cell lines like MCF-7. f1000research.comnih.gov
The following table summarizes the effects of this compound in breast cancer models.
| Breast Cancer Model | Cell Line | Key Findings |
| HER2-positive | SK-BR-3 | Inhibits cell viability, signaling pathways (HER-2, Erk1/2, Akt, mTOR), and invasive enzyme expression. nih.govaacrjournals.orgresearchgate.net |
| ER-positive | MCF-7 | Blocks cell proliferation, induces apoptosis via mitochondrial pathway and Pi3K/Akt inhibition. f1000research.comresearchgate.net |
| ER-positive | T47D, MCF-7 | Low concentrations (2-6 μM) stimulated cell proliferation. nih.gov |
| ER-positive | MCF-7 | Synergistic anti-tumor effect with 5-fluorouracil (5FU). f1000research.comnih.gov |
Prostate Cancer
Dietary intake of isoflavones, including this compound, has been associated with a reduced risk of prostate cancer. f1000research.com In preclinical studies, this compound has demonstrated the ability to induce apoptosis in prostate cancer cells. nih.gov It has been shown to augment TRAIL-induced cytotoxicity and apoptosis in both LNCaP and DU145 prostate cancer cell lines. nih.gov This effect is mediated, in part, through the inhibition of the transcription factor NF-κB. nih.gov Furthermore, recent research has indicated that this compound can directly bind to and suppress certain androgen receptor (AR) mutations, such as ART877A and ARW741C, suggesting a direct role in inhibiting AR signaling in prostate cancer. elifesciences.org
Lung Cancer
In lung cancer models, specifically using A549 cells , this compound has been shown to exhibit antitumor effects by inducing cell cycle arrest and apoptosis. nih.gov It inhibits the viability and growth of A549 and 95D lung cancer cells in a time-dependent and dose-dependent manner. nih.gov Studies have also highlighted its potential as a therapeutic agent by targeting glucose-6-phosphate dehydrogenase (G6PD) and related pathways in A549 cells, leading to anti-inflammatory effects and a reduction in metastasis-related markers. nih.gov
Colon Cancer
This compound has demonstrated notable antiproliferative effects in colon cancer cells. Research indicates that it can inhibit the growth of colon cancer cell lines such as HCT-116 and SW-480 in a time- and dose-dependent manner. researchgate.net The mechanisms underlying these effects are multifaceted. One key pathway involves the inhibition of Akt and Glycogen Synthase Kinase 3β (GSK3β) phosphorylation. ijsit.com This action leads to the degradation of β-catenin, a crucial molecule in cell proliferation, thereby suppressing tumor cell growth. ijsit.com
Furthermore, this compound exhibits synergistic potential with conventional cancer therapies. Studies have shown that it can enhance the anticancer effects of both the chemotherapy drug 5-fluorouracil and gamma radiation in colon cancer cells. researchgate.netijsit.com In combination with gamma radiation, this compound was found to reduce cell proliferation in the radiation-resistant HT29 cell line. ijsit.com This sensitizing effect is partly attributed to its pro-oxidant activity, which elevates reactive oxygen species (ROS), increases lipid peroxidation, disrupts the mitochondrial membrane potential, and activates caspase-3, ultimately leading to apoptosis. researchgate.net In some colon cancer cell lines, this compound has been observed to induce G2/M cell cycle arrest. nih.gov
Table 1: Effects of this compound on Colon Cancer
| Cell Lines | Key Mechanisms | Molecular Targets / Effects | References |
|---|---|---|---|
| HCT-116, SW-480 | Antiproliferative, Cell Cycle Arrest | Induces G2/M arrest | researchgate.netnih.gov |
| 320DM, Caco-2, HCT-116 | Synergism with 5-Fluorouracil | Inhibition of Akt and GSK3β phosphorylation, degradation of β-catenin | ijsit.com |
Pancreatic Cancer
In the context of pancreatic cancer, a particularly aggressive malignancy, this compound has shown promise in reducing cancer cell survival and progression. medicinacomplementar.com.brnih.gov It exerts its effects through several mechanisms, including the induction of apoptosis and the inhibition of proliferation. medicinacomplementar.com.brnih.gov Studies on pancreatic cancer cell lines like Panc-1 and AsPC-1 have revealed that this compound induces dose-dependent toxicity and reduces the colony-forming ability of these cells. medicinacomplementar.com.brnih.gov
The pro-apoptotic effect is linked to the inhibition of key mitogenic signaling pathways. medicinacomplementar.com.br Specifically, this compound has been shown to inhibit the activation of Akt and mitogen-activated protein kinase (MAPK), which are crucial for cancer cell growth and survival. medicinacomplementar.com.brnih.govresearchgate.net Beyond its impact on proliferation and survival, this compound also curtails the migratory and invasive potential of pancreatic cancer cells by reducing the activity of matrix metalloproteinases (MMPs). medicinacomplementar.com.brresearchgate.net Further research has explored its use in combination therapies. When paired with atorvastatin (B1662188), this compound demonstrated enhanced pro-apoptotic responses, reduced invasiveness, and decreased expression of activated STAT3 and other cell cycle mediators in PANC-1 cells. aacrjournals.orgnih.gov
Table 2: Effects of this compound on Pancreatic Cancer
| Cell Lines | Key Mechanisms | Molecular Targets / Effects | References |
|---|---|---|---|
| Panc-1, AsPC-1 | Reduced Cell Survival, Apoptosis Induction, Proliferation Inhibition | Inhibition of Akt and MAPK activation | medicinacomplementar.com.brnih.gov |
| Panc-1, AsPC-1 | Inhibition of Migration and Invasion | Reduced MMP activity | medicinacomplementar.com.brresearchgate.net |
Osteosarcoma
This compound has been identified as a potential therapeutic agent against osteosarcoma, the most common primary bone malignancy. cusabio.com Its activity in osteosarcoma cells, such as MG63 and U2OS, is characterized by the induction of cytotoxicity and apoptosis. ijsit.comresearchgate.netfrontiersin.org The compound effectively inhibits cell proliferation, invasion, and migration. frontiersin.org
The molecular mechanisms involve the regulation of key proteins associated with cell cycle progression and apoptosis. This compound treatment leads to an increased ratio of Bax to Bcl-2/Bcl-XL, which promotes the intrinsic mitochondrial pathway of apoptosis through the activation of caspase-9 and caspase-3. ijsit.comresearchgate.net Concurrently, it dephosphorylates and downregulates the expression of proliferating cell nuclear antigen (PCNA) and cyclin D1, proteins essential for cell proliferation. ijsit.comresearchgate.net This dual action of inducing cell death and halting proliferation underscores its potential in suppressing osteosarcoma progression. frontiersin.org
Table 3: Effects of this compound on Osteosarcoma
| Cell Lines | Key Mechanisms | Molecular Targets / Effects | References |
|---|---|---|---|
| MG63, U2OS | Cytotoxicity, Apoptosis Induction | Increased Bax:Bcl-2/Bcl-XL ratio, activation of caspase-9 and -3 | ijsit.comresearchgate.net |
| MG63, U2OS | Inhibition of Proliferation and Invasion | Dephosphorylation of PCNA, decreased cyclin D1 expression, reduced MMP activity | ijsit.comresearchgate.netfrontiersin.org |
Glioma/Glioblastoma (e.g., TMZ sensitization)
A significant area of research for this compound is its ability to sensitize glioblastoma (GBM) cells to the standard chemotherapeutic agent temozolomide (B1682018) (TMZ). researchgate.net Resistance to TMZ is a major hurdle in GBM treatment, and this compound appears to counteract this by inhibiting autophagy. researchgate.netnih.gov In U251 and U87 glioblastoma cells, this compound significantly enhances cell sensitivity to TMZ both in vitro and in vivo. researchgate.netnih.gov
The specific mechanism involves the impairment of the AMPK/ULK1 signaling pathway, which is critical for the initiation of autophagy. researchgate.netnih.gov By inhibiting TMZ-induced protective autophagy, this compound promotes apoptosis. nih.gov In combination with TMZ, this compound also leads to a reduction in the expression of key cell survival proteins, including the epidermal growth factor receptor (EGFR) and its phosphorylated downstream effectors, p-ERK and p-AKT, as well as c-myc. This combination treatment also induces G1 phase cell cycle arrest and increases the expression of the tumor suppressor p-p53, further augmenting the anticancer efficacy of TMZ.
Table 4: Effects of this compound on Glioma/Glioblastoma
| Cell Lines | Key Mechanisms | Molecular Targets / Effects | References |
|---|---|---|---|
| U251, U87 | Sensitization to Temozolomide (TMZ) | Inhibition of autophagy | researchgate.netnih.gov |
| U251, U87 | Autophagy Inhibition | Impairment of AMPK/ULK1 pathway | researchgate.netnih.gov |
| U-87 MG, T98 G | Enhanced TMZ Efficacy, Cell Cycle Arrest | Decreased EGFR, p-ERK, p-AKT, c-myc; Increased p-p53; G1 phase arrest |
Bladder Cancer
Research has shown that soy isoflavones, including this compound, can inhibit the growth of both murine (MB49, MBT-2) and human (HT-1376, UM-UC-3, RT-4, J82, TCCSUP) bladder cancer cell lines. researchgate.net This inhibition is dose-dependent and is achieved through a combination of effects on the tumor cells and the tumor microenvironment. researchgate.net
The primary mechanisms of action identified are the induction of cell cycle arrest and apoptosis. researchgate.net Flow cytometry analysis has revealed that soy isoflavones, this compound among them, cause a G2-M phase cell cycle arrest in all tested human and murine bladder cancer cell lines. researchgate.net In addition to halting cell cycle progression, some bladder cancer cell lines also exhibit DNA fragmentation consistent with apoptosis following treatment. researchgate.net Epidemiological studies also suggest that populations with high dietary intake of isoflavones have lower rates of bladder cancer, supporting a potential chemopreventive role. ijsit.com
Table 5: Effects of this compound on Bladder Cancer
| Cell Lines | Key Mechanisms | Molecular Targets / Effects | References |
|---|---|---|---|
| Murine (MB49, MBT-2), Human (HT-1376, UM-UC-3, RT-4, J82, TCCSUP) | Growth Inhibition, Cell Cycle Arrest | Dose-dependent growth inhibition, induction of G2-M phase arrest | researchgate.net |
Liver Cancers
In the context of hepatocellular carcinoma (HCC), the most common type of liver cancer, this compound has demonstrated anticancer effects, particularly when used in combination with other targeted agents. One study highlighted the synergistic effect of this compound with SB590885, a B-Raf inhibitor. This combination therapy was shown to suppress the proliferation of HCC cells, promote cell cycle arrest, and induce apoptosis more effectively than either agent alone.
The enhanced anticancer activity stems from the dual inhibition of critical signaling pathways that drive tumor growth. The combination of this compound and SB590885 was found to disrupt both the ERK/MAPK and the PI3K/AKT/mTOR signaling pathways in vitro. In vivo studies using HCC cell xenograft models confirmed that this combination significantly reduced tumor volume and weight compared to single treatments, without significant hepatorenal toxicity. These findings suggest that this compound can be part of an effective combination strategy for treating aggressive forms of HCC.
Table 6: Effects of this compound on Liver Cancers
| Cancer Type | Key Mechanisms | Molecular Targets / Effects | References |
|---|
Multiple Myeloma
This compound has been investigated for its therapeutic potential in multiple myeloma, a cancer of plasma cells in the bone marrow. researchgate.net Research has shown that this compound can target this malignancy through multiple mechanisms. It has been found to reduce the level of CD38, a key therapeutic target in multiple myeloma. researchgate.net
Furthermore, this compound treatment triggers apoptosis in multiple myeloma cells and reduces the expression of inflammatory cytokines. researchgate.net Mechanistic studies have revealed that these anticancer effects are mediated by the modulation of the NF-κB and MAPK signaling pathways, which are known to be crucial for the survival and proliferation of myeloma cells. researchgate.net In a study involving mice with U266-induced tumors, treatment with this compound significantly reduced tumor growth, highlighting its potential as a novel, less toxic treatment option for multiple myeloma. researchgate.net
Table 7: Effects of this compound on Multiple Myeloma
| Cell Lines / Models | Key Mechanisms | Molecular Targets / Effects | References |
|---|---|---|---|
| Multiple Myeloma cells | Apoptosis Induction, Cytokine Reduction | Reduction of CD38 levels, modulation of NF-κB and MAPK signaling pathways | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| 5-fluorouracil |
| Akt |
| Atorvastatin |
| Bax |
| Bcl-2 |
| Bcl-XL |
| β-catenin |
| Caspase-3 |
| Caspase-9 |
| c-myc |
| Cyclin D1 |
| EGFR (Epidermal Growth Factor Receptor) |
| ERK (Extracellular signal-regulated kinase) |
| GSK3β (Glycogen Synthase Kinase 3β) |
| MAPK (Mitogen-activated protein kinase) |
| MMP (Matrix metalloproteinase) |
| NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) |
| p-AKT |
| p-ERK |
| p-p53 |
| PCNA (Proliferating cell nuclear antigen) |
| PI3K (Phosphoinositide 3-kinase) |
| SB590885 |
| STAT3 |
| Temozolomide (TMZ) |
| ULK1 |
Acute Myeloid Leukemia (AML)
This compound has demonstrated notable cytotoxic effects against acute myeloid leukemia (AML) cells through the induction of apoptosis and specific molecular pathway regulation. In vitro studies using AML cell lines, such as U937 and THP-1, have shown that this compound induces dose-dependent apoptosis. nih.govresearchgate.net This process is evidenced by key molecular events, including the activation of caspase-7 and subsequent cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a protein critical for DNA repair that is inactivated upon cleavage during apoptosis. researchgate.netnih.gov
The anti-leukemic activity of this compound is associated with significant transcriptional reprogramming. nih.gov Research has identified the downregulation of several crucial oncogenes, including RUNX1, BCL2, and MYC, following treatment with this compound. nih.govresearchgate.net Concurrently, it upregulates the expression of genes that promote apoptosis and cell cycle arrest, such as CHOP (also known as GADD153) and CDKN1A (p21). nih.govresearchgate.net
Further investigation into cell-type-specific mechanisms reveals distinct pathways of action. In THP-1 cells, this compound has been observed to downregulate PLK1 and UHRF1, indicating a disruption of mitotic progression and epigenetic regulation. nih.govresearchgate.net In contrast, in U937 cells, it upregulates TXNIP, a regulator of oxidative stress, and downregulates CCND2, which is involved in G1/S cell cycle progression. nih.govresearchgate.net In another myeloid leukemia cell line, WEHI-3B, this compound not only inhibited growth but also induced differentiation toward a macrophage phenotype, accompanied by increased phagocytic activity and upregulation of macrophage differentiation markers. jove.com
| Mechanism | Affected Molecules/Pathways | Observed Effect | Cell Line(s) |
|---|---|---|---|
| Apoptosis Induction | Caspase-7, PARP-1 | Activation and cleavage, leading to programmed cell death. nih.govnih.gov | U937, THP-1 |
| Oncogene Regulation | RUNX1, BCL2, MYC | Downregulation of expression. nih.govresearchgate.net | U937, THP-1 |
| Tumor Suppressor Regulation | CHOP (GADD153), CDKN1A (p21) | Upregulation of expression. nih.govresearchgate.net | U937, THP-1 |
| Cell Cycle Arrest | CCND2 | Downregulation, indicating G1/S phase arrest. nih.govresearchgate.net | U937 |
| Cell Differentiation | Mac-1, F4/80 | Upregulation, indicating macrophage differentiation. jove.com | WEHI-3B |
Synergistic Effects with Chemotherapeutic Agents (e.g., 5-fluorouracil, doxorubicin (B1662922), TMZ, radiation)
This compound enhances the efficacy of several conventional chemotherapeutic agents and radiation therapy, suggesting its potential as an adjunct in cancer treatment. This synergistic activity allows for potentially reducing the toxicity of standard treatments by lowering required dosages.
Temozolomide (TMZ): In glioblastoma (GBM), a notoriously difficult-to-treat brain tumor, this compound significantly enhances the anticancer efficacy of TMZ. nih.gov The combination treatment leads to a greater reduction in cell viability compared to either agent alone. researchgate.netnih.gov Mechanistically, this synergy is achieved by inhibiting autophagy, a cellular process that can promote survival in cancer cells under stress. nih.gov this compound impairs autophagy by regulating the AMPK/ULK1 pathway. nih.gov Furthermore, the combination therapy modulates cancer cell metabolism, induces G1 phase cell cycle arrest, and reduces the expression of key cell survival proteins, including EGFR, p-ERK, and p-AKT, while increasing the expression of the tumor suppressor p53. researchgate.netnih.gov
Doxorubicin: this compound has been shown to cooperate with doxorubicin to inhibit the proliferation and metastasis of cancer cells. jove.com Studies have explored its use in nano-formulations, such as liposomes, to reverse doxorubicin resistance in cancer cell lines. nih.gov This approach demonstrated increased doxorubicin uptake in resistant cells, restoring its cytotoxic effectiveness. nih.gov Significantly, research also indicates that while this compound can alleviate doxorubicin-induced cardiotoxicity—a major dose-limiting side effect—it does not interfere with the primary anti-tumor activity of doxorubicin. nih.govjove.com In pancreatic cancer models, the combination inhibited tumor development by promoting the expression of the pro-apoptotic protein BAX and inhibiting the proliferation marker PCNA. nih.gov
5-fluorouracil (5-FU) and Radiation: this compound exhibits a synergistic anti-tumor effect when combined with 5-fluorouracil, a widely used chemotherapy drug. This effect is attributed, in part, to the inhibition of the ER-α/Akt signaling pathway. Additionally, as an isoflavone, it has been noted to work synergistically with radiation therapy, enhancing cell death in targeted cancer cells.
| Chemotherapeutic Agent | Cancer Model/Cell Line | Mechanism of Synergy | Outcome |
|---|---|---|---|
| Temozolomide (TMZ) | Glioblastoma (U-87 MG, T98 G) | Inhibition of autophagy via AMPK/ULK1 pathway; modulation of cell metabolism; downregulation of EGFR, p-ERK, p-AKT. nih.govnih.gov | Enhanced cell sensitivity and cytotoxicity; tumor growth impairment. nih.gov |
| Doxorubicin | Pancreatic Cancer (panc02), Colon Cancer (COLO205) | Inhibition of proliferation and metastasis; reversal of chemoresistance. nih.govnih.gov | Cooperative inhibition of tumor growth without interfering with anti-tumor effect. nih.govjove.com |
| 5-fluorouracil (5-FU) | General Cancer Models | Inhibition of ER-α/Akt pathway. | Enhanced anti-tumor effect. |
| Radiation | General Cancer Models | Enhanced induction of cell death. | Increased efficacy of radiation therapy. |
Anti-inflammatory Activities
Molecular Mechanisms of Anti-inflammation (e.g., inhibition of pro-inflammatory cytokines, modulation of NF-κB, MAPKs, iNOS, COX-2, IL-1β, IL-6, TNF-α)
This compound exerts potent anti-inflammatory effects by modulating key signaling pathways and suppressing the production of inflammatory mediators. A central mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov By preventing the phosphorylation and degradation of IκBα, an inhibitory protein, this compound blocks the activation and nuclear translocation of NF-κB. nih.gov This, in turn, leads to the decreased expression of NF-κB target genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes responsible for producing key inflammatory mediators. nih.gov
In addition to the NF-κB pathway, this compound also modulates the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov It has been shown to block the phosphorylation of p38 MAPK, another critical pathway in the inflammatory response. nih.gov
In Vivo and In Vitro Anti-inflammatory Models (e.g., LPS-induced inflammation, arthritis, pulmonary disease, neuroinflammation, metabolic disease)
The anti-inflammatory properties of this compound have been validated across a range of preclinical in vitro and in vivo models, demonstrating its therapeutic potential in various inflammatory diseases. mdpi.com
In Vitro Models: A common in vitro model involves the use of lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a potent inflammatory response in macrophage cell lines like RAW 264.7. nih.govnih.gov In this model, this compound effectively inhibits LPS-induced nitric oxide (NO) production by suppressing the expression of iNOS. nih.gov It also curtails the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov
In Vivo Models: The efficacy of this compound has been confirmed in animal models of several inflammatory conditions. In models of antigen-induced arthritis, therapeutic administration of this compound reduced neutrophil accumulation, decreased levels of IL-1β, and improved joint dysfunction. mdpi.com It was found to resolve neutrophilic inflammation by promoting key resolution steps like apoptosis and efferocytosis (the clearance of apoptotic cells). mdpi.com Furthermore, this compound has shown protective effects in models of pulmonary disease, metabolic disease, and neuroinflammation, highlighting its broad-spectrum anti-inflammatory activity. mdpi.com In a mouse model of ulcerative colitis, this compound treatment alleviated disease severity, restored colon length, and reduced the expression of inflammatory cytokines by inhibiting the MAPK/NF-κB axis. nih.gov
| Model Type | Specific Model | Key Findings | Molecular Pathways Implicated |
|---|---|---|---|
| In Vitro | LPS-induced inflammation in RAW 264.7 macrophages | Inhibited NO, iNOS, COX-2, IL-1β, IL-6, TNF-α production. nih.govnih.gov | NF-κB, p38 MAPK. nih.gov |
| In Vivo | Antigen-Induced Arthritis | Reduced neutrophil accumulation, decreased IL-1β, shortened inflammation resolution interval. mdpi.com | Promotion of apoptosis and efferocytosis. mdpi.com |
| In Vivo | Ulcerative Colitis | Alleviated disease activity index, restored colon morphology. nih.gov | MAPK/NF-κB axis. nih.gov |
| In Vivo | Pulmonary Disease, Neuroinflammation, Metabolic Disease | Demonstrated protective and anti-inflammatory effects. mdpi.com | General anti-inflammatory mechanisms. |
Neuroprotective Activities
Mechanisms of Neuroprotection (e.g., inhibiting microglial activation, reducing oxidants and inflammatory mediators, inhibiting neuronal apoptosis, modulating MAPK, TLR-4, NF-κB, NADPH oxidase, AchE, PI3K/Akt)
This compound exhibits significant neuroprotective activities through a multi-targeted approach that addresses neuroinflammation, oxidative stress, and neuronal apoptosis. A key aspect of its neuroprotective effect is the inhibition of microglial activation. mdpi.com Microglia are the primary immune cells of the central nervous system, and their sustained activation contributes to neuronal damage in neurodegenerative diseases. This compound reduces the number of activated microglia in response to injury. mdpi.com
Its neuroprotective mechanisms are deeply rooted in its anti-inflammatory and antioxidant properties. This compound has been reported to suppress the Toll-like receptor 4 (TLR-4)/NF-κB signaling pathway, a critical route for initiating inflammatory responses in the brain. mdpi.commdpi.com By inhibiting this pathway, it reduces the production of inflammatory mediators. mdpi.com Concurrently, it diminishes oxidative stress by reducing the levels of oxidants and the activity of enzymes like NADPH oxidase. mdpi.com
This compound also directly protects neurons by inhibiting apoptosis. It modulates the balance of pro- and anti-apoptotic proteins and interferes with mitochondria-dependent apoptotic pathways. This is achieved through the regulation of key signaling cascades, including the inhibition of MAPK signaling and the activation of the prosurvival Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. mdpi.com The activation of the PI3K/Akt cascade is crucial for conferring protection against neuroinflammation and promoting neuronal survival. mdpi.com Additionally, this compound has been noted to inhibit Acetylcholinesterase (AchE), an enzyme that degrades the neurotransmitter acetylcholine, suggesting a potential role in cognitive function. mdpi.com
Neurological Disorder Models
This compound has demonstrated significant neuroprotective potential across a variety of preclinical models of neurological disorders. Its mechanisms of action are multifaceted, often involving the mitigation of oxidative stress, neuroinflammation, and apoptosis.
In models of Alzheimer’s disease , this compound has been shown to protect against β-amyloid-induced neurotoxicity. nih.gov It can reduce the deposition of amyloid-beta (Aβ) and prevent the production of pro-inflammatory mediators. benthamdirect.combenthamscience.com Studies have shown that it can attenuate Aβ-induced cell injury and apoptosis by preventing mitochondrial dysfunction. nih.gov This involves the modulation of pro- and anti-apoptotic proteins such as Bcl-2, Bax, and cytochrome c. nih.gov
For Parkinson’s disease , research indicates that this compound protects dopaminergic neurons from damage induced by toxins like lipopolysaccharide (LPS). nih.govresearchgate.net It has been observed to improve behavioral symptoms and prevent the loss of these critical neurons. nih.govresearchgate.net The neuroprotective effects in Parkinson's models are attributed to its ability to inhibit microglial activation, reduce oxidative stress, and mitigate mitochondrial dysfunction. explorationpub.comresearchgate.net Specifically, it can increase the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) in the brain. nih.govresearchgate.net
In a cuprizone-induced mouse model of Multiple Sclerosis , this compound has been found to improve memory decline and brain pathology. mdpi.comnih.gov This model is characterized by demyelination and neuroinflammation, suggesting that this compound's anti-inflammatory and antioxidant properties are key to its beneficial effects. mdpi.com
Regarding Cerebral Ischemia and Stroke , this compound has shown protective effects against ischemia/reperfusion injury. nih.govnih.govsemanticscholar.org It can reduce infarct volume, brain edema, and neurological deficits in animal models. nih.govnih.govfrontiersin.org The underlying mechanisms include the suppression of oxidative stress and neuroinflammation, partly through the activation of the Nrf2 pathway and inhibition of the NF-κB pathway. nih.govnih.govsemanticscholar.org It also attenuates endoplasmic reticulum stress-induced apoptosis. frontiersin.org
In the context of Brain Injury , including traumatic brain injury (TBI) and subarachnoid hemorrhage (SAH), this compound has demonstrated neuroprotective effects. eijppr.comeijppr.comnih.govresearchgate.net In models of diffuse TBI, it has been shown to decrease apoptotic-mediated cell death and reduce astrogliosis. eijppr.comeijppr.com Following SAH, it can reduce inflammatory injury and neuronal apoptosis by suppressing specific signaling pathways like the TLRs/TIRAP/MyD88/NF-κB pathway. nih.govresearchgate.netnih.gov
While direct studies on Depression and Anxiety are less extensive, the known anti-inflammatory and antioxidant activities of this compound suggest potential therapeutic benefits, as these processes are implicated in the pathophysiology of these conditions. bahrainmedicalbulletin.com
Table 1: Effects of this compound in Neurological Disorder Models
| Neurological Disorder Model | Key Findings |
|---|---|
| Alzheimer’s Disease | Protects against β-amyloid-induced neurotoxicity, reduces Aβ deposition, and prevents mitochondrial dysfunction. nih.govbenthamdirect.combenthamscience.com |
| Parkinson’s Disease | Protects dopaminergic neurons, improves behavioral symptoms, and inhibits microglial activation and oxidative stress. nih.govresearchgate.netexplorationpub.comresearchgate.net |
| Multiple Sclerosis | Improves memory decline and brain pathology in a cuprizone-induced mouse model. mdpi.comnih.gov |
| Cerebral Ischemia/Stroke | Reduces infarct volume, brain edema, and neurological deficits by suppressing oxidative stress, neuroinflammation, and apoptosis. nih.govnih.govsemanticscholar.orgfrontiersin.org |
| Brain Injury (TBI, SAH) | Decreases apoptotic cell death, reduces astrogliosis, and ameliorates inflammatory injury and neuronal apoptosis. eijppr.comeijppr.comnih.govresearchgate.netnih.gov |
Antioxidant Activities
This compound exhibits potent antioxidant properties through various mechanisms, contributing significantly to its therapeutic potential. These mechanisms include direct free radical scavenging and the modulation of endogenous antioxidant defense systems.
One of the primary antioxidant actions of this compound is its ability to directly scavenge free radicals . researchgate.net It has demonstrated significant capabilities in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage. bahrainmedicalbulletin.com This free radical scavenging activity has been shown to be comparable to that of ascorbic acid in various in vitro assays. nih.gov
This compound also effectively modulates oxidative stress by influencing the activity of key antioxidant enzymes. bahrainmedicalbulletin.com It has been shown to increase the levels and activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). rsc.org By enhancing the body's natural antioxidant defenses, this compound helps to mitigate the damaging effects of oxidative stress, which is a key factor in the pathophysiology of many chronic diseases. bahrainmedicalbulletin.comnih.gov
A crucial mechanism underlying the antioxidant effects of this compound is the activation of the Nrf2/HO-1 signaling pathway . nih.govnih.gov Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. bahrainmedicalbulletin.com Heme oxygenase-1 (HO-1) is one of these key downstream enzymes with potent antioxidant and anti-inflammatory properties. biotech-asia.org this compound promotes the translocation of Nrf2 into the nucleus, leading to the upregulation of HO-1 and other antioxidant enzymes. nih.govnih.gov This activation of the Nrf2/HO-1 pathway is a central component of its protective effects against oxidative stress in various conditions, including cerebral ischemia and psoriasis. nih.govnih.govnih.gov
Table 2: Mechanisms of Antioxidant Action of this compound
| Mechanism | Description |
|---|---|
| Free Radical Scavenging | Directly neutralizes reactive oxygen species (ROS), protecting cells from oxidative damage. bahrainmedicalbulletin.comresearchgate.netnih.gov |
| Modulating Oxidative Stress | Increases the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). bahrainmedicalbulletin.comrsc.org |
| Nrf2/HO-1 Signaling | Activates the Nrf2 transcription factor, leading to the upregulation of heme oxygenase-1 (HO-1) and other cytoprotective genes. nih.govnih.govbahrainmedicalbulletin.combiotech-asia.orgnih.gov |
Metabolic Regulatory Activities
This compound has demonstrated notable anti-diabetic properties through its influence on various molecular pathways involved in glucose metabolism and insulin (B600854) sensitivity. nih.govresearchgate.net
One of the key mechanisms is the modulation of SIRT-1 expression . bahrainmedicalbulletin.com Sirtuin 1 (SIRT-1) is a protein that plays a crucial role in metabolic regulation and insulin sensitivity. This compound has been found to increase SIRT-1 expression, which contributes to the attenuation of cardiomyopathy in type 2 diabetic rats. bahrainmedicalbulletin.com
This compound also interacts with PPAR-γ receptors . nih.govresearchgate.net Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a key regulator of adipogenesis and glucose metabolism. By acting as a PPAR-γ agonist, this compound can improve dyslipidemia associated with type 2 diabetes. bahrainmedicalbulletin.com
The compound's effects on autophagy, differentiation, and inflammation also contribute to its anti-diabetic potential. Furthermore, this compound has been shown to improve glucose metabolism and lower HbA1c levels in diabetic rat models. nih.gov It influences key proteins in the insulin signaling pathway, such as glucose transporter-4 (GLUT4) and insulin receptor substrate 1 (IRS-1) , which are essential for glucose uptake and insulin action.
Moreover, this compound has a positive impact on pancreatic β-cell function . By reducing hyperglycemia-induced oxidative stress, it helps to protect these insulin-producing cells from damage. nih.gov Studies have also indicated that this compound can improve insulin secretion and sensitivity.
Table 3: Anti-diabetic Effects of this compound
| Mechanism of Action | Observed Effect |
|---|---|
| Modulating SIRT-1 expression | Increases SIRT-1 expression, contributing to improved insulin sensitivity. bahrainmedicalbulletin.com |
| PPAR-γ receptor activation | Acts as a PPAR-γ agonist, which can improve diabetic dyslipidemia. bahrainmedicalbulletin.com |
| Glucose transporter-4 & Insulin receptor substrate 1 | Influences key proteins in the insulin signaling pathway to enhance glucose uptake. |
| Pancreatic β-cell function | Protects pancreatic β-cells from oxidative stress and can improve insulin secretion. nih.gov |
This compound has been shown to possess significant anti-hyperlipidemic effects. nih.gov In studies using high-fat diet-induced hyperlipidemic mice, treatment with this compound led to a significant decrease in low-density lipoprotein cholesterol (LDL-C) and total cholesterol (TC) levels. nih.gov
The mechanisms behind these effects include the increased activity of lipoprotein lipase (B570770) (LPL) and hepatic triglyceride lipase (HTGL), two key enzymes involved in the breakdown of triglycerides. nih.gov Additionally, this compound has been observed to improve fecal lipid levels and lower the epididymal fat index in hyperlipidemic mice. nih.gov
This compound exerts a considerable impact on lipid metabolism, which is closely linked to its anti-hyperlipidemic and anti-diabetic properties. tandfonline.com It has been shown to regulate the expression of genes involved in cholesterol metabolism. dovepress.comnih.gov
In the context of nonalcoholic fatty liver disease (NAFLD), this compound can delay liver damage by regulating blood lipid levels and improving the expression of lipid metabolism-related genes. dovepress.comnih.gov It can upregulate the expression of cholesterol 7α-hydroxylase (CYP7A1) and the low-density lipoprotein receptor (LDLR), promoting cholesterol excretion and absorption. dovepress.comnih.gov Conversely, it downregulates the expression of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR) and sterol regulatory element-binding protein 1c (SREBP-1c), thereby inhibiting cholesterol synthesis. dovepress.comnih.govumsu.ac.ir
Furthermore, this compound promotes the expression of PPAR-α and inhibits the expression of PPAR-γ in the liver, which collectively promotes cholesterol metabolism and reduces its outflow. dovepress.comnih.gov
Cardiovascular Protective Activities
This compound, a major isoflavone found in red clover, demonstrates significant potential in promoting cardiovascular health through various mechanisms. bahrainmedicalbulletin.comf1000research.com Its cardioprotective effects are attributed to its antioxidant and anti-inflammatory properties. bahrainmedicalbulletin.com
Vasodilatory Effects
This compound has been shown to induce vasodilation, which is the widening of blood vessels, through multiple pathways. This includes the inhibition of L-type calcium channels, which play a crucial role in the contraction of smooth muscle cells in the blood vessel walls. By blocking these channels, this compound helps to relax the blood vessels, leading to improved blood flow.
Protection against Myocardial Ischemia/Reperfusion Injury
Myocardial ischemia/reperfusion (I/R) injury is a condition where the heart muscle is damaged after a period of inadequate blood supply is followed by the restoration of blood flow. This compound has shown protective effects against this type of injury. frontiersin.org Its antioxidant properties help to mitigate the oxidative stress that occurs during I/R, a key contributor to tissue damage. doi.org
By preventing mitochondrial dysfunction, this compound helps to preserve the energy production capacity of heart cells and reduces the release of factors that trigger cell death. nih.gov The compound has been observed to attenuate Aβ25–35-induced injury and apoptosis in PC12 cells by preventing this mitochondrial dysfunction. nih.gov
Antimicrobial and Antifungal Activities
This compound exhibits a broad spectrum of antimicrobial and antifungal activities, making it a compound of interest for combating various pathogens. researchgate.netdoi.orgnih.gov
Antibacterial Effects
Research has demonstrated the efficacy of this compound against several bacterial species.
Chlamydia species: this compound has been identified as a potent inhibitor of the growth of intracellular bacteria from the genus Chlamydia, including C. pneumoniae and C. trachomatis. nih.govthieme-connect.comnih.gov It has been shown to completely block the replication of C. pneumoniae at a concentration of 50 µM. nih.gov The half-maximal inhibitory concentration (IC50) for reducing C. pneumoniae inclusion counts was found to be 12 µM, and for inhibiting the production of infectious progeny, it was 6.5 µM. nih.govnih.gov
S. aureus: this compound has shown the ability to eradicate established Staphylococcus aureus biofilms on various food-contact surfaces. nih.govresearchgate.net It works by disintegrating the extracellular polymeric substance (EPS) matrix of the biofilm. nih.gov At sub-inhibitory concentrations, it can also prevent biofilm formation by regulating the expression of biofilm-related genes and suppressing EPS release. nih.gov Furthermore, this compound can inhibit the hemolytic activity of methicillin-resistant S. aureus (MRSA) and reduce the production of α-hemolysin, a key virulence factor. researchgate.net In combination with ciprofloxacin, this compound exhibits a synergistic effect against clinical isolates of S. aureus. nih.gov
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Effect | Key Findings |
|---|---|---|
| Chlamydia pneumoniae | Growth inhibition | IC50 of 12 µM for inclusion counts and 6.5 µM for infectious progeny. nih.govnih.gov |
| Staphylococcus aureus | Biofilm eradication and inhibition | Disrupts EPS matrix and suppresses biofilm-related gene expression. nih.gov |
| Cellulolytic Bacteria | Modulation of community | Inhibits some species directly but improves overall fiber degradation. nih.govoup.com |
| Clostridium species | Growth inhibition | MIC values ranging from 64 µg/mL to 1024 µg/mL. mdpi.com |
Antifungal Effects
This compound has demonstrated notable activity against Candida species, which are common fungal pathogens.
Planktonic Growth and Biofilms: Studies have shown that this compound can inhibit the planktonic growth of various Candida species, including C. albicans, C. parapsilosis, C. glabrata, C. tropicalis, C. auris, and C. krusei. nih.govnih.gov The minimum inhibitory concentration (MIC50) values were found to range from 125 µg/mL to 500 µg/mL. nih.govnih.gov
Biofilm Inhibition: this compound is also effective at inhibiting the formation of Candida biofilms and can disrupt mature biofilms. nih.govnih.gov It achieves this by inhibiting cell adhesion, reducing cell surface hydrophobicity, and hindering hyphal growth, a key step in biofilm development. nih.govfrontiersin.org Furthermore, it down-regulates the expression of genes specific to biofilm formation in C. albicans. nih.gov The mechanism of action involves causing physical damage to the cell membranes and walls of the fungal cells. nih.gov
Table 2: Antifungal Activity of this compound against Candida Species
| Activity | Species Affected | Key Findings |
|---|---|---|
| Planktonic Growth Inhibition | C. albicans, C. parapsilosis, C. glabrata, C. tropicalis, C. auris, C. krusei | MIC50 values between 125 µg/mL and 500 µg/mL. nih.govnih.gov |
| Biofilm Inhibition | C. albicans and other tested Candida species | Inhibits adhesion, hydrophobicity, and hyphal growth; down-regulates biofilm-specific genes. nih.gov |
| Mature Biofilm Disruption | All tested Candida species | Reduces viability of cells within mature biofilms. nih.gov |
Other Pharmacological Activities
Beyond its cardiovascular and antimicrobial properties, this compound possesses a range of other beneficial pharmacological effects.
Anti-inflammatory Effects: this compound has demonstrated significant anti-inflammatory properties. frontiersin.orgfrontiersin.orgnih.gov It can inhibit the activation of microglia, the primary immune cells in the brain, and reduce the production of pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and nitric oxide. frontiersin.orgspandidos-publications.com This anti-inflammatory action is partly mediated through the inhibition of the MAPK signaling pathway. spandidos-publications.com In models of arthritis, this compound has been shown to reduce neutrophil accumulation and promote the resolution of inflammation. frontiersin.orgnih.gov
Neuroprotective Effects: Accumulating evidence suggests that this compound has neuroprotective properties. frontiersin.orgnih.govekb.eg It can protect neurons from damage induced by toxins and oxidative stress. frontiersin.orgdoi.org Studies have shown its potential in models of neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting neuronal apoptosis and reducing inflammation in the brain. frontiersin.orgnih.govekb.eg The neuroprotective effects are linked to its antioxidant activity and its ability to modulate signaling pathways involved in cell survival. nih.govekb.eg
Metabolic Regulation: this compound has been shown to play a role in regulating glucose and lipid metabolism. frontiersin.org It can ameliorate hepatic steatosis (fatty liver) and insulin resistance. frontiersin.org This suggests its potential as a therapeutic agent for metabolic disorders. f1000research.comtaylorandfrancis.com
Hepatoprotective Effects
This compound has demonstrated significant hepatoprotective properties across various experimental models of liver injury. Its protective mechanisms are multifaceted, primarily attributed to its potent antioxidant, anti-inflammatory, and immunomodulatory actions. nih.gov
In a rat model of carbon tetrachloride (CCl4)-induced hepatotoxicity, administration of this compound led to a normalization of key serum markers of liver damage. nih.gov Similarly, in a study on thioacetamide (B46855) (TAA)-induced liver cirrhosis in rats, this compound treatment resulted in a significant reduction in liver weight and hepatocyte injury. ed.ac.uknih.gov The treatment also decreased levels of proliferating cell nuclear antigen (PCNA) and α-smooth muscle actin (α-SMA), markers associated with liver fibrosis. ed.ac.uknih.gov
Further studies have elucidated the antioxidant effects of this compound in liver protection. In rats with arsenic-induced hepatotoxicity, this compound administration reversed the depletion of reduced glutathione (GSH) and the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). mdpi.com It also mitigated lipid peroxidation. mdpi.com In a mouse model of acetaminophen-induced liver toxicity, pre-treatment with this compound reduced levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and malondialdehyde (MDA), while increasing the levels of SOD, GSH, and CAT. brieflands.com Histological analysis confirmed that this compound helped normalize the structure of liver tissue following toxic insult. brieflands.com
The underlying mechanisms for these protective effects involve the modulation of oxidative stress and inflammatory pathways. nih.govbrieflands.com By scavenging free radicals and bolstering the endogenous antioxidant defense system, this compound mitigates cellular damage. mdpi.combrieflands.com Additionally, its anti-inflammatory properties help to reduce the production of pro-inflammatory mediators that contribute to liver injury. nih.gov
Table 1: Summary of Hepatoprotective Effects of this compound in Animal Models
| Model of Liver Injury | Key Findings | Biochemical Markers Modulated |
|---|---|---|
| Carbon Tetrachloride (CCl4)-induced | Protected against liver damage, normalizing multiple parameters. nih.gov | Decreased: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Nitric oxide, Inducible nitric oxide synthase, Cyclooxygenase-2, Tumor necrosis factor-α. nih.gov |
| Thioacetamide (TAA)-induced | Reduced liver weight and hepatocyte injury. ed.ac.uknih.gov | Decreased: Proliferating cell nuclear antigen (PCNA), α-smooth muscle actin (α-SMA), Malondialdehyde (MDA), ALP, ALT, AST, Gamma-glutamyl transaminase (GGT). Increased: Superoxide dismutase (SOD), Catalase (CAT), Glutathione peroxidase (GPx). ed.ac.uknih.gov |
| Arsenic-induced | Attenuated hepatotoxicity. mdpi.com | Decreased: Plasma hepatic markers, Lipid peroxidation. Increased: Reduced glutathione (GSH), SOD, CAT. mdpi.com |
| Acetaminophen-induced | Protected the liver from injury by inhibiting oxidative stress. brieflands.com | Decreased: ALT, AST, MDA. Increased: SOD, GSH, CAT. brieflands.com |
Anti-allergic Effects
This compound has shown potential in mitigating allergic reactions, particularly in the context of allergic asthma. nih.gov Research suggests that its anti-allergic effects are mediated through the suppression of inflammatory responses and immunomodulation.
In a mouse model of ovalbumin (OVA)-induced airway hyperresponsiveness, oral administration of this compound significantly suppressed the increase in the number of total inflammatory cells, including neutrophils and eosinophils, in the bronchoalveolar lavage fluid (BALF). nih.gov It also reduced the levels of several key cytokines involved in the allergic inflammatory cascade, such as interleukin (IL)-2, IL-4, and IL-5, as well as tumor necrosis factor (TNF)-α in the BALF. nih.gov
Furthermore, this compound demonstrated an ability to modulate the humoral immune response associated with allergies. It significantly suppressed the levels of total and OVA-specific immunoglobulin E (IgE) in both the serum and BALF of sensitized mice. nih.gov Concurrently, it enhanced the level of total immunoglobulin G2a (IgG2a) in the serum, suggesting an immunoregulatory effect that could shift the immune response away from an allergic phenotype. nih.gov
In vitro studies using rat basophilic leukemia (RBL-2H3) cells have provided further insight into the mechanisms of this compound's anti-allergic activity. nih.gov It was found to dose-dependently inhibit the release of β-hexosaminidase, a marker of degranulation in mast cells and basophils, upon stimulation with an IgE-antigen complex. nih.gov This inhibition of degranulation is crucial as it prevents the release of histamine (B1213489) and other inflammatory mediators that trigger allergic symptoms. The study also showed that this compound suppressed the production of pro-inflammatory cytokines IL-4, IL-13, and TNF-α by inhibiting the phosphorylation of downstream signaling molecules like Akt and mitogen-activated protein kinases (MAPKs). nih.gov
Table 2: Research Findings on the Anti-allergic Effects of this compound
| Model/System | Key Findings | Mediators/Markers Affected |
|---|---|---|
| Ovalbumin-induced allergic asthma in mice | Suppressed airway inflammation and hyperresponsiveness. nih.gov | Decreased: Total inflammatory cells (neutrophils, eosinophils), IL-2, IL-4, IL-5, TNF-α, Total and OVA-specific IgE. Increased: Total IgG2a. nih.gov |
| Rat Basophilic Leukemia (RBL-2H3) cells | Inhibited IgE-mediated degranulation and cytokine production. nih.gov | Decreased: β-hexosaminidase release, IL-4, IL-13, TNF-α production, Phosphorylation of Akt and MAPKs. nih.gov |
Osteogenic Effects
This compound has been identified as a promising agent for promoting bone formation due to its ability to stimulate osteogenic differentiation of mesenchymal stem cells while simultaneously inhibiting their differentiation into adipocytes. nih.govnih.gov This dual action is significant because an imbalance between osteogenesis and adipogenesis in the bone marrow is associated with age-related osteoporosis. scispace.com
In vitro studies using primary adipose-derived stem cells (ADSCs) have shown that treatment with this compound enhances several markers of osteoblast differentiation. nih.govnih.gov Specifically, it has been observed to increase mineralization and the activity of alkaline phosphatase (ALP), a key enzyme in bone formation. nih.govnih.gov Furthermore, this compound stimulates the expression of essential osteogenic marker genes, including ALP and osteocalcin (B1147995) (OCN). nih.govnih.gov
The molecular mechanisms underlying these effects involve the upregulation of critical transcription factors and signaling proteins. This compound has been shown to induce the expression of Runt-related transcription factor 2 (Runx2), a master regulator of osteoblast differentiation. nih.govnih.gov It also increases the expression of osteoprotegerin (OPG), a decoy receptor that inhibits osteoclast formation and activity, thereby potentially reducing bone resorption. nih.govnih.govcaringsunshine.com
Concurrently with promoting osteogenesis, this compound actively suppresses adipogenesis. nih.govnih.gov This is evidenced by a dose-dependent inhibition of cytoplasmic lipid droplet accumulation in ADSCs. nih.gov This anti-adipogenic effect is associated with the downregulation of peroxisome proliferator-activated receptor gamma (PPARγ), a key transcription factor for adipocyte differentiation, as well as other adipogenic markers like lipoprotein lipase (LPL) and leptin. nih.gov
Table 3: Effects of this compound on Osteogenic and Adipogenic Differentiation
| Process | Effect of this compound | Key Molecular Markers Modulated |
|---|---|---|
| Osteogenesis | Stimulates osteoblast differentiation and mineralization. nih.govnih.gov | Increased: Alkaline phosphatase (ALP) activity, Mineralization, ALP and osteocalcin (OCN) gene expression, Runt-related transcription factor 2 (Runx2) protein expression, Osteoprotegerin (OPG) protein expression. nih.govnih.gov |
| Adipogenesis | Suppresses adipocyte differentiation. nih.gov | Decreased: Cytoplasmic lipid droplet accumulation, Peroxisome proliferator-activated receptor gamma (PPARγ) mRNA expression, Lipoprotein lipase (LPL) mRNA expression, Leptin mRNA expression. nih.gov |
Modulation of Endocannabinoid System (e.g., FAAH inhibition)
A significant pharmacological activity of this compound is its ability to modulate the endocannabinoid system, primarily through the inhibition of Fatty Acid Amide Hydrolase (FAAH). nih.govresearchgate.net FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA), a key neurotransmitter involved in pain, mood, and inflammation. nih.govnih.gov By inhibiting FAAH, this compound can increase the endogenous levels of AEA, thereby potentiating its physiological effects. researchgate.netnih.gov
In vitro studies have demonstrated that this compound is a potent inhibitor of FAAH across different species. It has been shown to inhibit the hydrolysis of AEA by mouse, rat, and human FAAH with IC50 values of 1.8 µM, 1.4 µM, and 2.4 µM, respectively. nih.govresearchgate.net Importantly, this compound does not appear to interact significantly with the primary cannabinoid receptors, CB1 or CB2, indicating that its effects on the endocannabinoid system are indirect, stemming from its enzymatic inhibition. nih.govresearchgate.net
The FAAH inhibitory activity of this compound has been confirmed through in silico and further in vitro assays, which have shown an IC50 value of 2.1 µM on human recombinant FAAH. researchgate.netmdpi.com In vivo studies have also provided evidence for its FAAH-inhibiting effects. For instance, in mice, this compound was found to produce biochemical changes consistent with FAAH inhibition in a spinal cord pain signaling pathway. nih.gov Furthermore, sustained treatment with this compound in mice led to significant increases in AEA concentrations in the prefrontal cortex, confirming its ability to effectively inhibit FAAH in vivo. nih.gov
Table 4: FAAH Inhibitory Activity of this compound
| Enzyme Source | IC50 Value | Reference |
|---|---|---|
| Mouse FAAH | 1.8 µM | nih.govresearchgate.net |
| Rat FAAH | 1.4 µM | nih.govresearchgate.net |
| Human FAAH | 2.4 µM | nih.govresearchgate.net |
| Human Recombinant FAAH | 2.1 µM | researchgate.netmdpi.com |
Analgesic Effects (e.g., neuropathic pain, mechanical allodynia, mechanical hyperalgesia)
This compound has demonstrated notable analgesic effects, particularly in models of neuropathic pain, which is often challenging to treat. nih.govwisdomlib.org This pain-relieving potential is closely linked to its role as a natural inhibitor of FAAH, which leads to elevated levels of the endocannabinoid anandamide, a molecule with known analgesic properties. nih.govresearchgate.net
In a rat model of streptozotocin (B1681764) (STZ)-induced diabetic neuropathy, intraperitoneal administration of this compound was evaluated for its efficacy in alleviating mechanical allodynia (pain response to a normally non-painful stimulus) and mechanical hyperalgesia (an increased pain response to a painful stimulus). nih.govresearchgate.net
The study revealed that this compound was particularly effective in reversing mechanical allodynia. nih.govresearchgate.net With chronic treatment, the highest dose tested showed an 88.2% reversal of the paw withdrawal threshold (PWT) in the allodynia test. nih.govresearchgate.net Acute treatment also demonstrated a significant effect, with a 79.4% reversal of PWT. nih.govresearchgate.net
In the case of mechanical hyperalgesia, acute treatment with a higher dose of this compound resulted in a 51.1% reversal of PWT. nih.govresearchgate.net However, the efficacy in reversing hyperalgesia appeared to decline with chronic treatment, dropping to a 22.5% reversal. nih.govresearchgate.net These findings suggest that this compound has a more pronounced and sustained effect on mechanical allodynia compared to mechanical hyperalgesia in this model of neuropathic pain. nih.govresearchgate.net The neuroprotective effects of this compound, potentially mediated by reducing inflammatory mediators and oxidative stress, may also contribute to its analgesic properties. researchgate.net
Table 5: Analgesic Effects of this compound in a Diabetic Neuropathic Pain Model
| Pain Modality | Treatment Type | Efficacy (% Reversal of Paw Withdrawal Threshold) |
|---|---|---|
| Mechanical Allodynia | Acute | 79.4% nih.govresearchgate.net |
| Chronic | 88.2% nih.govresearchgate.net | |
| Mechanical Hyperalgesia | Acute | 51.1% nih.govresearchgate.net |
| Chronic | 22.5% nih.govresearchgate.net |
Pharmacokinetics, Metabolism, and Bioavailability of Biochanin a
Absorption and Distribution
The absorption and distribution of biochanin A are influenced by its physicochemical properties and interactions with biological barriers and transport systems.
Poor Aqueous Solubility and Oral Absorption Limitations
This compound is characterized by poor aqueous solubility. f1000research.comresearchgate.netplos.org This low solubility is a major factor limiting its oral absorption and contributing to its poor oral bioavailability. f1000research.comresearchgate.netnih.govfrontiersin.orgmdpi.com this compound is classified under the Biopharmaceutical Classification System (BCS) as a Class II compound, indicating high permeability but low water solubility. researchgate.net The compromised oral bioavailability of isoflavones, including this compound, is significantly influenced by their poor water solubility. plos.org
Permeability across Biological Barriers (e.g., Caco-2 cell monolayer, buccal mucosa)
Despite its poor aqueous solubility, this compound has demonstrated high permeability across biological membranes. researchgate.netljmu.ac.uk Studies using the human intestinal Caco-2 cell monolayer model, which mimics the human small intestinal mucosa, have shown that this compound is able to rapidly and efficiently penetrate these cells. plos.orgnih.govbioduro.com The Caco-2 cell model is widely used to predict the intestinal permeability and oral absorption of compounds. bioduro.com In vitro release experiments using mixed micelles containing Pluronic F127 and Plasdone S630 showed that this compound absorption permeability across a Caco-2 cell monolayer from the apical to the basolateral side increased by 54%. nih.gov
Permeability across buccal mucosa has also been studied as an alternative route of administration to potentially improve bioavailability. plos.orgnih.gov In vitro permeation studies across porcine buccal mucosa demonstrated that this compound is able to penetrate the buccal mucosa. plos.orgresearchgate.net Permeation across the buccal mucosa was dependent on the concentration of the dissolved drug. researchgate.net Importantly, conversion of this compound to genistein (B1671435) was not observed during the permeation study across buccal mucosa. plos.orgresearchgate.net
Volume of Distribution
This compound has been reported to have a large apparent volume of distribution. f1000research.comnih.govfrontiersin.orgnih.govnih.govresearchgate.nettandfonline.com This suggests that once absorbed, this compound is distributed extensively into various tissues in the body. Studies in rats have indicated a high volume of distribution for this compound. nih.govnih.govresearchgate.nettandfonline.com
Metabolism and Elimination
This compound undergoes extensive metabolism in the body, which significantly impacts its systemic exposure and contributes to its poor bioavailability.
Demethylation to Genistein by Intestinal Bacteria and Hepatic Cytochrome P450 Isoforms
A major metabolic pathway for this compound is the demethylation of the methoxy (B1213986) group at the 4'-position, leading to the formation of genistein. frontiersin.orgnih.govajpp.innih.govresearchgate.netresearchgate.net This conversion can be catalyzed by both intestinal bacteria and hepatic microsomal enzymes. nih.govajpp.innih.govmdpi.com It has been suggested that cytochrome P450 (CYP) enzymes, particularly CYP1A2, are the main hepatic isoforms responsible for the O-demethylation of methylated isoflavones like this compound to their corresponding aglycones, such as genistein. nih.govajpp.innih.gov Other hepatic cytochrome P450 isoforms, including CYP2E1, CYP2C91, CYP2C19, and CYP2D61, have also been shown to catalyze this compound consumption and genistein production in human liver microsomes. nih.gov Following oral intake of pure this compound, genistein is detected in the bloodstream, while typically less than 5% of this compound is found in its parent methylated form in the bloodstream. nih.gov
Hydroxylation and Demethylation of Metabolites by Hepatic Microsomes
Beyond the primary demethylation to genistein, this compound and its metabolites undergo further transformations, including hydroxylation and demethylation, catalyzed by hepatic microsomes. frontiersin.orgnih.govmdpi.com Human liver microsomes can perform 4'-O-demethylation of this compound and produce additional metabolites. nih.gov Hydroxylated metabolites such as 3′-, 6-, or 8-hydroxy this compound or genistein have been identified. ajpp.in Isoflavone (B191592) aglycones, including those derived from this compound metabolism, are subjected to hydroxylation catalyzed by CYP450 enzymes, predominantly at positions C6, C8, and C3'. researchgate.net Studies with human liver microsomes have shown that various CYP isoforms are involved in the metabolism of isoflavones, generating hydroxylated products. nih.gov
This compound also undergoes extensive phase II metabolism, primarily glucuronidation and sulfation, in enterocytes and hepatocytes. researchgate.netnih.govresearchgate.net These conjugated metabolites are then eliminated from the body, including through biliary and urinary excretion. researchgate.netnih.govresearchgate.net Enterohepatic recirculation of this compound and other flavonoids can occur following the formation of glucuronide conjugates, further influencing their disposition. researchgate.netnih.govnih.govnih.govresearchgate.netajpp.in
Conjugation Reactions (e.g., glucuronidation, sulfation, 7-O-glycosylation, malonylation)
Conjugation reactions are key phase II metabolic pathways for this compound, increasing its water solubility and facilitating excretion. Glucuronidation and sulfation are major conjugation reactions for this compound and its metabolite, genistein. ajpp.inencyclopedia.pubnih.govresearchgate.net These reactions primarily occur in the liver and intestinal wall. encyclopedia.pubresearchgate.net Specifically, this compound and its metabolite genistein undergo rapid glucuronidation and sulfation. ajpp.in Hepatic microsomes catalyze the conjugation of this compound with glucuronate and sulfate, primarily at the 7-position. encyclopedia.pub Studies in human intestinal Caco-2 cells have shown that glucuronides are the main metabolites, and the 7-hydroxy group is the primary site for glucuronidation. umich.edu Sulfation can occur at hydroxyl groups other than the 4'-hydroxyl. umich.edu
Glycosylation, particularly 7-O-glycosylation, is another significant modification of isoflavones, including this compound, occurring in plants. encyclopedia.pub This modification alters their solubility and chemical properties, impacting their bioavailability and pharmacokinetics compared to their aglycone forms. encyclopedia.pub UDP-glycosyltransferases (UGTs) catalyze the addition of a glycosyl group, such as glucose, to isoflavone aglycones like this compound, producing 7-O-glycosides. encyclopedia.pub Microbial glycosylation of this compound by certain fungi has also been observed, resulting in products like this compound-7-O-β-glucoside (sissotrin) and this compound-5-O-β-glucoside (isosissotrin). nih.govmdpi.comresearchgate.net
Malonylation can follow glycosylation, potentially affecting the lipophilicity and enzymatic degradation of glycosylated isoflavones. encyclopedia.pub Malonyltransferases catalyze the malonylation of isoflavone 7-O-glucosides at the 6''-position of the glucose moiety. nih.govoup.com This process is believed to enhance metabolite solubility and protect glycosides from enzymatic degradation. oup.com this compound 7-O-(6-O-malonyl-beta-D-glucoside) is an example of a malonylated glycoside of this compound. nih.gov
Data on Conjugation Reactions:
| Conjugation Type | Site of Conjugation | Enzymes Involved | Notes |
| Glucuronidation | Primarily 7-OH | UGTs (e.g., UGT1A1) hmdb.cadrughunter.com | Major metabolic pathway in liver and intestine. ajpp.inencyclopedia.pubresearchgate.netresearchgate.net |
| Sulfation | Various OH groups | Sulfotransferases (SULTs) drughunter.com | Occurs in liver and intestine. ajpp.inencyclopedia.pubresearchgate.netresearchgate.net |
| Glycosylation | Primarily 7-OH | UGTs | Occurs in plants; microbial glycosylation also observed. encyclopedia.pubnih.govmdpi.com |
| Malonylation | 6''-OH of glucose | Malonyltransferases nih.govoup.com | Follows glycosylation, primarily in plants. encyclopedia.puboup.com |
Enterohepatic Recirculation
This compound and its conjugates undergo enterohepatic recirculation. mdpi.comajpp.inresearchgate.netnih.govnih.gov After conjugation in the liver, glucuronide conjugates are excreted into the bile. encyclopedia.pub These conjugates can then be hydrolyzed back to the aglycone form by intestinal bacteria in the gut, allowing for reabsorption and recirculation. mdpi.comajpp.inresearchgate.net This extended enterohepatic recirculation can, however, decrease the amount of this compound that enters systemic circulation, contributing to its lower bioavailability. mdpi.comresearchgate.net Re-entry peaks observed after oral administration of this compound suggest this enterohepatic cycling. researchgate.netnih.govnih.gov
Clearance Rate
Pharmacokinetic studies in rats have indicated that this compound has a high clearance rate. nih.govnih.govresearchgate.nettandfonline.com This rapid clearance, along with extensive metabolism, contributes to its poor oral bioavailability. f1000research.comnih.govtandfonline.com For instance, studies in rats showed that both this compound and its metabolite genistein had high clearance. nih.govnih.gov Pretreatment with this compound has been shown to increase the elimination and clearance of indocyanine green (ICG) in rats. plos.org
Data on Clearance:
| Species | Clearance (approximate) | Notes | Source |
| Rat | High | Contributes to poor oral bioavailability. nih.govnih.govresearchgate.nettandfonline.com | nih.govnih.gov |
| Rat | Increased ICG clearance | Observed after this compound pretreatment, suggesting potential interactions. plos.org | plos.org |
Bioavailability Enhancement Strategies
Due to the poor aqueous solubility and extensive metabolism of this compound, various strategies are being explored to improve its oral bioavailability. mdpi.comresearchgate.netf1000research.comresearchgate.net
Novel Drug Delivery Systems (e.g., polymeric mixed micelles, enteric-coated microparticles, solid lipid nanoparticles, nanostructured lipid carriers)
Novel drug delivery systems aim to enhance the solubility, stability, and absorption of this compound. Polymeric mixed micelles have been explored as carriers for this compound. mdpi.comresearchgate.net Incorporating this compound into mixed micelles has shown increased solubility and absorption, leading to enhanced bioavailability. mdpi.com Enteric-coated microparticles have also been developed, which can prolong blood circulation and enhance oral bioavailability by reducing clearance. mdpi.comresearchgate.net Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are other lipid-based nanocarriers investigated for improving the oral delivery of poorly soluble drugs, including this compound. mdpi.comresearchgate.netnih.govmdpi.comdrug-dev.commdpi.com These systems can enhance solubility, permeability, and bioavailability, potentially providing sustained release and targeted delivery. nih.govdrug-dev.commdpi.com Studies using solid lipid nanoparticles as carriers for this compound have demonstrated prolonged release. mdpi.com Nanostructured lipid carriers with a biphasic release pattern have also been used as a delivery system for this compound. mdpi.com
Data on Novel Drug Delivery Systems:
| Delivery System | Observed Effects on this compound | Source |
| Polymeric Mixed Micelles | Increased solubility and absorption, enhanced bioavailability (e.g., 2.16 times increase in one study). mdpi.com | mdpi.com |
| Enteric-Coated Microparticles | Prolonged blood circulation, reduced clearance, enhanced oral bioavailability. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Solid Lipid Nanoparticles | Prolonged release, improved dissolution and bioavailability (e.g., 8-60 times increase in one study). mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Nanostructured Lipid Carriers | Biphasic release pattern, potential for improved pharmacokinetic parameters. mdpi.comnih.gov | mdpi.comnih.gov |
Co-administration with Other Compounds (e.g., other flavonoids like quercetin (B1663063) and EGCG)
Co-administration of this compound with other flavonoids, such as quercetin and (-)-epigallocatechin-3-gallate (EGCG), has been shown to significantly increase its bioavailability. mdpi.comnih.govnih.govnih.govresearchgate.netjpp.krakow.plresearchgate.net Studies in rats demonstrated that co-administration of quercetin and EGCG increased the area under the plasma concentration-time curve (AUC) of this compound after both intravenous and oral administration. nih.govresearchgate.netjpp.krakow.pl This increase in AUC primarily reflected enhanced bioavailability. nih.gov The co-administration of quercetin and EGCG is speculated to improve bioavailability potentially by inhibiting phase II metabolism (conjugation by UGT and SULT) and ABC efflux transporters. nih.govnih.gov For example, one study in rats showed a 3.44 times increase in the oral bioavailability of this compound when co-administered with quercetin and EGCG. researchgate.net
Data on Co-administration:
| Co-administered Compounds | Effect on this compound Bioavailability | Notes | Source |
| Quercetin and EGCG | Significantly increased | Increased AUC, potentially due to inhibition of metabolism and efflux transporters. nih.govnih.govnih.govresearchgate.netjpp.krakow.pl | nih.govnih.govnih.govresearchgate.net |
Structure Activity Relationship Studies of Biochanin a
Influence of Structural Modifications on Biological Activity
Structural modifications to the biochanin A molecule can significantly impact its biological activities. The presence and position of hydroxyl groups, as well as other substitutions, play a vital role. For instance, the antioxidant capacity of this compound is dependent on its chemical structure, with the ketone group and the position and number of attached hydroxyl groups in rings A and B being key determinants. nih.gov The presence of a hydroxyl group at C7 in ring A and the 2,3-double bond in ring C are reported to enhance oxidative properties. ljmu.ac.uknih.gov
Studies involving chemical modifications of this compound have demonstrated altered biological effects. Attaching a glycosyl group to the 8-position of ring A and a hydroxyl group to the 5-position resulted in modified compounds with higher transferrin binding affinity. nih.gov Lipidation at the 7-position of the this compound ring led to a compound that significantly inhibited the proliferation of MCF-7 cells, suggesting the importance of the 7-position for anti-cancer activity. nih.gov Methylation of the hydroxyl group on ring B has been shown to affect this compound's binding ability to the estrogen receptor, influencing activities like anti-oxidant and anti-cancer properties. nih.gov
While the 2,3-double bond in ring C is considered important for the biological activities of isoflavonoids, including this compound, the influence of other structural features and modifications continues to be investigated to fully elucidate the SAR. ljmu.ac.uk
Comparison with Isomeric Flavonoids (e.g., Acacetin)
Comparing this compound with its isomers, such as acacetin (B1665396), provides insights into how subtle structural differences can lead to variations in biological activity. This compound and acacetin are both methoxyflavonoids, but they differ in the position of the methoxy (B1213986) group. This compound is 5,7-dihydroxy-4′-methoxyisoflavone, while acacetin is 5,7-dihydroxy-4′-methoxyflavone. This difference lies in the position of the B ring (at C-3 in isoflavones like this compound and at C-2 in flavones like acacetin) and the presence of a double bond between C2 and C3 in the C ring of flavones, which is absent in isoflavones. acs.orgxiahepublishing.com
Research indicates that the anti-inflammatory mechanisms of flavonoids can be highly sensitive to the position isomers. researchgate.net While specific detailed comparative data on this compound and acacetin's SAR across a wide range of activities were not extensively detailed in the provided snippets, the general principle highlights that the structural scaffold (isoflavone vs. flavone) and the precise location of functional groups like methoxy and hydroxyls are critical determinants of their distinct biological profiles. acs.orgresearchgate.net Both this compound and acacetin have been identified in plants like Pueraria lobata. frontiersin.org
Importance of Specific Substitutions (e.g., 5,7-dihydroxyl substitutions for anti-Chlamydia activity)
Specific substitutions on the this compound structure are crucial for particular biological activities. The presence of 5,7-dihydroxyl substitutions, for example, has been highlighted as important for efficient anti-Chlamydia pneumoniae activity. plos.orgnih.gov Although this compound is an isoflavone (B191592) and differs structurally from some other highly active anti-chlamydial flavonoids, the 5,7-dihydroxyl groups contribute to its efficacy against Chlamydia species, including C. pneumoniae and C. trachomatis. plos.orgnih.gov
Studies comparing this compound with other isoflavones like genistein (B1671435) and daidzein (B1669772) have further emphasized the role of specific substitutions. This compound differs from genistein only by the methylation of one hydroxyl group (at the 4' position), yet this seemingly subtle change results in a significant improvement in anti-C. pneumoniae activity compared to genistein. plos.org Additionally, this compound and genistein were found to be significantly more active in decreasing C. trachomatis inclusion sizes than daidzein, underscoring the essential role of the 7-hydroxyl substitution in activity against C. trachomatis. nih.gov
The importance of the 5,7-dihydroxyl group in the A-ring of isoflavones has also been suggested as a key functional group responsible for strong inhibitory activity in other contexts, such as against 5-LOX (5-lipoxygenase) activity, an enzyme involved in inflammatory pathways. czu.cz
Here is a summary of some SAR findings:
| Structural Feature | Reported Influence on Activity | Related Activity(ies) | Source(s) |
| Ketone group | Determinant of antioxidant capacity | Anti-oxidant | nih.gov |
| Position/Number of Hydroxyl groups | Determinant of antioxidant capacity | Anti-oxidant | nih.gov |
| Hydroxyl group at C7 (Ring A) | Enhances oxidative properties; Essential for anti-C. trachomatis activity | Anti-oxidant, Anti-Chlamydia | nih.govnih.gov |
| 2,3-double bond (Ring C) | Plays a vital role in biological activities of isoflavonoids | General biological activities | ljmu.ac.uknih.gov |
| Glycosyl group at 8-position | Increased transferrin binding affinity (in modified BCA) | Transferrin binding | nih.gov |
| Hydroxyl group at 5-position | Increased transferrin binding affinity (in modified BCA); Important for anti-Chlamydia activity | Transferrin binding, Anti-Chlamydia | nih.govplos.orgnih.gov |
| Lipidation at 7-position | Significant inhibition of MCF-7 cell proliferation (in modified BCA) | Anti-cancer (MCF-7 cells) | nih.gov |
| Methylation of hydroxyl (Ring B) | Affects binding to estrogen receptor | Anti-oxidant, Anti-cancer, Estrogenic activity | ajpp.innih.gov |
| 5,7-dihydroxyl substitutions | Important for efficient anti-C. pneumoniae activity; Key for strong inhibitory activity | Anti-Chlamydia, Inhibition of 5-LOX activity (isoflavones) | plos.orgnih.govczu.cz |
| Methylation at 4' position | Improved anti-C. pneumoniae activity compared to genistein | Anti-Chlamydia | plos.org |
Analytical Methodologies for Biochanin a Quantification and Characterization
Chromatographic Techniques
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are widely used for the separation and quantification of biochanin A, often alongside other isoflavones.
High-Performance Liquid Chromatography (HPLC-DAD, HPLC-ELSD, HPLC-UV, RP-HPLC)
HPLC, coupled with various detectors, is a common technique for this compound analysis. Reversed-phase HPLC (RP-HPLC) is frequently employed, utilizing C18 columns for separation uark.edunih.gov. Detection methods include UV detection (HPLC-UV) mdpi.comd-nb.info, Diode Array Detection (HPLC-DAD), and Evaporative Light Scattering Detection (HPLC-ELSD) d-nb.info.
An RP-HPLC method utilizing a C18 column and a gradient elution with aqueous sulfuric acid and acetonitrile (B52724) has been developed and validated for the determination of daidzein (B1669772), genistein (B1671435), formononetin (B1673546), and this compound in red clover nih.gov. This method achieved good separation of the analytes from accompanying substances nih.gov. Another HPLC-UV method for quantifying formononetin and this compound in Trifolium pratense extract demonstrated excellent linearity (r² ≥ 0.999) and good chromatographic peak resolutions d-nb.info.
HPLC with a Cg reverse phase column and a linear gradient mobile phase containing acetonitrile and acetic acid/water has been used for the separation of this compound, genistein, and daidzein in soy meal and animal feeds uark.edu. The minimum detection limit for this compound using this method was reported as 0.556 µg/mL uark.edu.
HPLC methods have also been applied for the analysis of this compound in human urine after a simple and fast extraction and hydrolysis procedure nih.gov.
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound and its metabolites in complex matrices. This technique involves coupling liquid chromatography with tandem mass spectrometry, often utilizing electrospray ionization (ESI).
A sensitive high-throughput LC-ESI-MS/MS method was developed and validated for quantifying this compound and genistein, along with their conjugates, in rat plasma nih.govresearchgate.net. The analytes were separated on a Supelco Discovery C18 column under isocratic conditions nih.govresearchgate.net. This method achieved a lower limit of quantitation (LLOQ) of 0.5 ng/mL for this compound in 0.1 mL of rat plasma nih.govresearchgate.net.
LC-MS methods have been used to separate and quantify isoflavones, including this compound, in fresh-cut legume forage, with LODs and LOQs varying from 0.06 to 1.81 ng/mL and 0.19 to 6.02 ng/mL, respectively mdpi.com. LC/MSD under MS and MS/MS mode has also been used to analyze isoflavones in red clover extracts, successfully separating and quantifying this compound with a LoQ of 6 ng/mL for MS detection mdpi.com.
LC-MS/MS has also been applied for the accurate quantification of this compound and other isoflavones in dietary supplement samples nih.gov. Concentration-specific ionization suppression for this compound has been noted in such analyses nih.gov. A rapid UHPLC-QTRAP-MS/MS method has been developed for the simultaneous quantification of various flavonoids, including this compound, in Medicago truncatula leaves, employing Multiple Reaction Monitoring (MRM) for quantification scispace.com.
Immunoassays (e.g., Radioimmunoassay (RIA), Indirect ELISA)
Immunoassays provide alternative approaches for the determination of this compound, leveraging the specificity of antibody-antigen interactions. Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), specifically indirect ELISA, have been developed and evaluated for this compound quantification nih.govresearchgate.nettacr.czslideshare.netresearchgate.net.
Both RIA and indirect ELISA methods for this compound employ the same rabbit antiserum raised against a 7-O-carboxymethyl-5-hydroxy-4'-methoxyisoflavone-bovine serum albumin (BSA) conjugate nih.gov. The RIA utilizes a 125I-labeled hapten-tyrosine methyl ester (TME) conjugate as a radioligand, while the indirect ELISA uses immunogen-coated microtitration plates and a peroxidase-labeled antirabbit Ig antibody nih.gov.
These immunoassay methods have demonstrated specificity for this compound with comparable sensitivity, reporting sensitivities of 3.1 pg/tube for RIA and 5.3 pg/well for ELISA nih.gov. However, their sensitivity to individual cross-reactants can differ nih.gov. Cross-reactivity has been observed with compounds such as sissotrin, 5-hydroxy, 4',7-dimethoxy isoflavone (B191592), prunetin, genistein, and formononetin, with varying percentages depending on the immunoassay format nih.gov. These methods have been applied for the analysis of this compound in plants like alfalfa and other nonleguminous species nih.gov. Competitive ELISA assays for this compound have also been developed, showing high sensitivity with I50 values ranging between 15-60 pg/well researchgate.net.
Sample Preparation and Extraction Methods
Effective sample preparation and extraction are critical steps before the analysis of this compound using chromatographic or immunoassay techniques. The choice of method depends heavily on the sample matrix, which can include plant tissues, biological fluids like plasma and urine, and dietary supplements.
For plant matrices such as red clover, soy meal, alfalfa sprouts, peanuts, and chickpeas, extraction procedures are necessary to isolate this compound wikipedia.orgmdpi.comuark.edumdpi.comnih.govscielo.br. Methods can involve extraction with solvents like ethanol, sometimes coupled with acidic hydrolysis to cleave glycosidic conjugates and release the aglycone form of this compound uark.edunih.govmdpi.comnih.gov. Solid phase extraction (SPE) is also utilized for sample clean-up and concentration mdpi.comnih.gov.
In biological fluids like plasma and urine, sample preparation often involves protein precipitation or liquid-liquid extraction to remove interfering substances nih.govnih.govresearchgate.netnih.govfrontiersin.org. For the quantification of this compound conjugates (e.g., glucuronides and sulfates) in plasma, enzymatic hydrolysis is employed to convert the conjugates back to the aglycone form before analysis nih.govresearchgate.net.
Well-established extraction procedures are also used for the analysis of this compound in dietary supplements nih.gov.
Validation Parameters for Analytical Methods
The validation of analytical methods for this compound is essential to ensure their reliability, accuracy, and consistency. Key validation parameters evaluated include linearity, sensitivity (Limit of Detection (LOD) and Limit of Quantitation (LOQ)), accuracy, precision (repeatability and intermediate precision/intra-day and inter-day variability), robustness, and ruggedness nih.goveuropa.euelementlabsolutions.comijirt.orgwjarr.com.
Linearity assesses the proportional relationship between the analyte concentration and the method's response over a defined range nih.goveuropa.euelementlabsolutions.comijirt.orgwjarr.com. Methods for this compound quantification have demonstrated excellent linearity with high correlation coefficients (e.g., r² ≥ 0.999 for an HPLC-UV method) d-nb.info.
Sensitivity is determined by the LOD and LOQ. LOD is the lowest concentration detectable, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision nih.goveuropa.euelementlabsolutions.comijirt.orgwjarr.com. Reported LOQ values for this compound vary depending on the method and matrix, such as 0.5 ng/mL in rat plasma by LC-MS/MS nih.govresearchgate.net, 6 ng/mL by LC-MS mdpi.com, and 0.19 to 6.02 ng/mL by LC-MS mdpi.com. HPLC methods have reported LODs such as 0.556 µg/mL uark.edu.
Accuracy measures the closeness of agreement between the measured value and the true value nih.goveuropa.euelementlabsolutions.comijirt.orgwjarr.com. It is often assessed through recovery studies by analyzing spiked samples ijirt.org. Recovery rates for this compound quantification methods have been reported within acceptable ranges, for instance, 99.63–106.36% for an HPLC-UV method d-nb.info. For an LC-MS/MS method in rat plasma, intra- and inter-day accuracy was between 90.67-109.25% and 95.86-106.32%, respectively nih.govresearchgate.net.
Precision expresses the agreement between a series of measurements of the same homogeneous sample under prescribed conditions nih.goveuropa.euelementlabsolutions.comijirt.orgwjarr.com. It is evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) nih.govijirt.org. Precision is typically expressed as the relative standard deviation (%RSD). For an HPLC-UV method, the coefficient of variation for this compound was 0.58–1.09 d-nb.info. An LC-MS/MS method in rat plasma showed intra- and inter-day precision ranging from 2.66 to 8.34% and 4.40 to 8.10% (RSD %), respectively nih.govresearchgate.net. A UHPLC-QTRAP-MS/MS method reported inter-assay % RSD for this compound in the range of 0.41 to 0.80 scispace.com.
Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage nih.goveuropa.euelementlabsolutions.comijirt.orgwjarr.com.
Ruggedness refers to the method's ability to resist changes in performance despite influential environmental factors or different analysts/equipment ijirt.orgwjarr.com.
Here is a summary of some reported validation parameters for this compound analytical methods:
| Method | Matrix | Parameter | Value/Range | Citation |
| HPLC | Soy meal, feeds | LOD | 0.556 µg/mL | uark.edu |
| HPLC-UV | T. pratense extract | Linearity (r²) | ≥ 0.999 | d-nb.info |
| HPLC-UV | T. pratense extract | Accuracy (% Recovery) | 99.63–106.36% | d-nb.info |
| HPLC-UV | T. pratense extract | Precision (% CV) | 0.58–1.09 | d-nb.info |
| LC-MS/MS | Rat plasma | LLOQ | 0.5 ng/mL | nih.govresearchgate.net |
| LC-MS/MS | Rat plasma | Intra-day Precision (% RSD) | 2.66–8.34% | nih.govresearchgate.net |
| LC-MS/MS | Rat plasma | Inter-day Precision (% RSD) | 4.40–8.10% | nih.govresearchgate.net |
| LC-MS/MS | Rat plasma | Intra-day Accuracy (%) | 90.67–109.25% | nih.govresearchgate.net |
| LC-MS/MS | Rat plasma | Inter-day Accuracy (%) | 95.86–106.32% | nih.govresearchgate.net |
| LC-MS | Legume forage | LOD | 0.06–1.81 ng/mL | mdpi.com |
| LC-MS | Legume forage | LOQ | 0.19–6.02 ng/mL | mdpi.com |
| LC-MS | Red clover | LOQ (MS detection) | 6 ng/mL | mdpi.com |
| UHPLC-QTRAP-MS/MS | M. truncatula leaves | Inter-assay Precision (% RSD) | 0.41–0.80 | scispace.com |
| RIA | Alfalfa, plants | Sensitivity | 3.1 pg/tube | nih.gov |
| Indirect ELISA | Alfalfa, plants | Sensitivity | 5.3 pg/well | nih.gov |
| Competitive ELISA | - | I50 | 15-60 pg/well (0.3-1.2 ng/mL) | researchgate.net |
Preclinical and Clinical Research Considerations
In Vitro Studies (e.g., cell lines, primary cell cultures)
In vitro research, utilizing isolated cells grown in a controlled laboratory environment, has been fundamental in elucidating the molecular mechanisms of biochanin A. These studies have explored its effects across a diverse range of cancer and normal cell lines.
In the context of breast cancer, this compound has demonstrated a complex, dose-dependent effect. For instance, in HER-2-positive SK-BR-3 breast cancer cells, low concentrations (5–20 μM) were observed to increase cell viability, whereas higher concentrations (50–100 μM) induced a dose-dependent inhibition of viability. nih.gov In contrast, the compound did not inhibit the viability of non-tumorigenic MCF-10A and NIH-3T3 cell lines within the same concentration range, suggesting a selective action against cancerous cells. nih.gov Further studies on primary human mammary epithelial cells (HMECs) and the immortalized breast epithelial cell line MCF-12A indicated that this compound primarily induces the expression of beneficial tumor suppressor genes. nih.gov
Research on other cancers has revealed significant anti-proliferative and anti-metastatic properties. In head and neck cancer FaDu cells, this compound was found to inhibit cell migration and proliferation by downregulating key cellular signaling pathways. nih.gov Similarly, in SK-Mel-28 human malignant melanoma cells, it inhibited cancer cell growth in a concentration- and time-dependent manner and suppressed cell migration. nih.gov For colon cancer, it was shown to enhance the radiotoxicity of tumor cells. mdpi.com In glioma cells (U87MG), this compound was reported to lower the capacity for tumor invasion by reducing matrix-degrading enzymes. f1000research.com
The underlying mechanisms for these anticancer effects often involve the modulation of critical signaling pathways. Studies have shown that this compound can regulate the NF-κB and MAPK pathways in melanoma and multiple myeloma cells. nih.govnih.gov It has also been shown to activate caspase-9 and caspase-3 in osteosarcoma cells, leading to apoptosis. mdpi.com
Table 1: Summary of Key In Vitro Research Findings for this compound
| Cell Line/Culture | Cell Type | Key Findings |
|---|---|---|
| SK-BR-3 | HER-2+ Breast Cancer | Biphasic effect: Increased viability at low concentrations (5-20 μM), dose-dependent inhibition at high concentrations (50-100 μM). nih.gov |
| MCF-10A, NIH-3T3 | Non-tumorigenic cell lines | No inhibition of cell viability at concentrations up to 100 μM. nih.gov |
| HMECs, MCF-12A | Primary & non-tumorigenic breast epithelial | Primarily induces expression of favorable tumor suppressor genes. nih.gov |
| FaDu | Head and Neck Cancer | Inhibits cell migration and proliferation by downregulating p38, MAPK, NF-κB, and Akt pathways. nih.gov |
| SK-Mel-28 | Malignant Melanoma | Induces concentration- and time-dependent cytotoxicity; suppresses cell migration. nih.gov |
| Colon Cancer Cells | Colon Cancer | Enhances radiotoxicity of tumor cells. mdpi.com |
| U87MG | Glioma | Lowers tumor invasion capacity by reducing matrix-degrading enzymes (MMP-2 and MMP-9). f1000research.com |
| Osteosarcoma Cells | Osteosarcoma | Inhibited cell growth by activating caspase 9 and caspase 3. mdpi.com |
In Vivo Animal Models (e.g., rats, mice, rainbow trout)
Following promising in vitro results, the effects of this compound have been evaluated in various animal models to understand its physiological impact in a whole-organism context. These studies have primarily utilized rats and mice to investigate its therapeutic potential in a range of disease models.
In a rat model of spinal cord injury, treatment with this compound was found to be neuroprotective, attenuating the injury during its early stages by inhibiting oxidative stress and inflammasome activation. nih.gov Similarly, its neuroprotective properties were observed in a rat model of Parkinson's disease, where it protected dopaminergic neurons against induced damage and oxidative stress. bahrainmedicalbulletin.com
The metabolic effects of this compound have been explored in diabetic rat models. One study demonstrated that it could protect against diabetes-associated cardiorenal damage by reducing oxidative stress through the activation of the Nrf-2/HO-1 pathway. biotech-asia.org Another study reported an antihyperglycemic effect in streptozotocin-induced diabetic rats, along with a protective effect against weight loss. researchgate.net
In cancer research, a study using a mouse model with U266-induced multiple myeloma tumors found that this compound treatment significantly reduced tumor growth. nih.gov Furthermore, research involving MMTV/neu mice, which are prone to spontaneous mammary tumors, has suggested that isoflavone-containing diets can delay tumor development. nih.gov This supports the concept that even at lower plasma concentrations than those used in vitro, this compound or its metabolites may accumulate in target tissues and exert an inhibitory effect on tumor growth. nih.gov
Perinatal exposure studies in rats have also been conducted. When pregnant rats were exposed to this compound, the female offspring exhibited reproductive changes, including an increased duration of the estrus cycle and altered reproductive performance. scispace.com
Table 2: Summary of Key In Vivo Research Findings for this compound
| Animal Model | Condition Studied | Key Findings |
|---|---|---|
| Sprague-Dawley Rats | Spinal Cord Injury | Attenuated injury by inhibiting oxidative stress and inflammasome activation. nih.gov |
| Rats | Parkinson's Disease | Protected dopaminergic neurons against lipopolysaccharide-induced damage. bahrainmedicalbulletin.com |
| Rats | Type 2 Diabetes | Protected against cardiorenal damage by activating the Nrf-2/HO-1 pathway. biotech-asia.org |
| Rats | Streptozotocin-induced Diabetes | Showed antihyperglycemic effects and protection against weight loss. researchgate.net |
| NOD/SCID Mice | Multiple Myeloma | Significantly reduced the growth of U266-induced tumors. nih.gov |
| Rats | Perinatal Exposure | Female progeny showed increased estrus cycle duration and altered reproductive performance. scispace.com |
Toxicology and Safety Profile (e.g., general toxicity parameters, potential for drug interactions, lack of toxicity to normal cells at moderate doses)
The toxicological profile of this compound suggests it is generally well-tolerated in preclinical studies. A subacute 28-day oral toxicity study in rats, with doses up to 30 mg/kg body weight, showed no signs of clinical toxicity. nih.gov General toxicity parameters, including clinical signs, body weight, and the weights of major organs like the liver, kidney, heart, and lung, were unaffected compared to the control group. nih.gov Similarly, a 28-day oral administration study in mice found no significant differences in hematological parameters. researchgate.net
A key aspect of this compound's safety profile is its selective cytotoxicity. Multiple studies have highlighted that at moderate doses where it effectively inhibits cancer cells, this compound does not show toxicity to normal, non-cancerous cells and tissues. nih.gov This selective action is a desirable characteristic for a potential therapeutic agent.
However, this compound has the potential for drug interactions due to its effect on metabolic enzymes. It is known to be a potent inhibitor of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. frontiersin.org This inhibition could alter the pharmacokinetics of co-administered drugs, potentially leading to unwanted interactions. nih.gov
Evaluation of Efficacy and Safety in Human Subjects
Despite extensive preclinical research, the activity, efficacy, and safety of this compound have not been adequately evaluated in human subjects. nih.gov Currently, evidence from clinical trials involving patients is limited. nih.gov
This compound is commercially available as a component in nutritional supplements, often marketed to alleviate postmenopausal symptoms. nih.govnih.gov However, the safety and efficacy of these supplements have not been rigorously established through comprehensive human trials. f1000research.com
Pharmacodynamic Interactions with Other Compounds
Pharmacodynamic interactions involve the effects of one drug on the action of another. For this compound, these interactions are primarily linked to its influence on drug transporters and metabolic enzymes.
In vitro studies have identified this compound as an inhibitor of P-glycoprotein (P-gp), a transporter protein that pumps many foreign substances out of cells. nih.gov This suggests it could potentially increase the intracellular concentration and efficacy of drugs that are P-gp substrates. However, this effect does not always translate to in vivo settings, possibly due to this compound's poor bioavailability and rapid clearance. nih.gov For example, while it inhibited P-gp in vitro, it did not significantly alter the pharmacokinetics of the P-gp substrates doxorubicin (B1662922) and cyclosporine A in rats. nih.gov A moderate interaction was observed with paclitaxel. nih.gov
The most common mechanism for its drug-drug interactions is the inhibition of the cytochrome P450 (CYP) enzyme system, which metabolizes approximately 90% of drugs in humans. frontiersin.org By inhibiting these enzymes, this compound can alter the breakdown of other drugs, potentially enhancing their effects or toxicity. frontiersin.org
In some cases, these interactions can be beneficial. Synergy has been observed between this compound and quinolone antibiotics in treating certain pathogenic bacteria. frontiersin.org It has also been shown to enhance the effects of some anticancer agents and relieve their side effects, in some cases by helping to reverse drug resistance. nih.gov
Future Directions and Research Opportunities for Biochanin a
Elucidation of Complex Metabolic Pathways and Metabolite Activity
Despite the known biological activities of biochanin A, the complexity of its metabolic pathways and the specific activities of its metabolites are not yet fully understood. Further studies are necessary to extensively elucidate the processes involved in this compound metabolism. nih.gov There are currently discrepancies between reports on this compound metabolites, highlighting the need for more detailed investigations into the diversity and complexity of these compounds. nih.gov Understanding the metabolic fate of this compound in the body is crucial for determining its true efficacy and potential interactions.
In-depth Studies on Structure-Activity Relationships for Formulation Optimization
The biological function of this compound is closely linked to its chemical structure. nih.gov For instance, its antioxidant capacity is influenced by the ketone group and the position and number of hydroxyl groups in its A and B rings, as well as the 2,3-double bond in the C ring. nih.gov However, few studies have thoroughly examined the biological activity of this compound after chemical modification. nih.gov To design and optimize this compound-based formulations effectively, more in-depth studies on its structure-activity relationship are critically needed. nih.gov This research would provide valuable insights for developing derivatives with enhanced activity or improved pharmacokinetic properties.
Development of Strategies to Enhance Bioavailability and Targeted Delivery
A significant limitation for the widespread application of this compound in pharmaceuticals and nutraceuticals is its low bioavailability, primarily due to poor solubility and oral absorption, as well as extensive metabolism. mdpi.comnih.govresearchgate.nettandfonline.com Developing strategies to effectively enhance the bioavailability of this compound is a crucial area for future research. nih.govmdpi.com Promising approaches include the use of delivery systems such as solid dispersions, micelles, nanomicelles, nanostructured lipid carriers (NLC), and inclusion complexes with cyclodextrins, which have shown potential in improving dissolution rate, drug release, and oral bioavailability. mdpi.comresearchgate.nettandfonline.comnih.gov For example, studies have shown that encapsulating this compound in mixed micelles increased its oral bioavailability by 2.16 times in pharmacokinetics evaluations. nih.gov Solid dispersions have also demonstrated significant improvements in the dissolution rate and bioavailability of this compound, increasing it by 8–60 times. mdpi.com PEGylated nanostructured lipid carriers have also shown enhanced oral bioavailability and sustained release characteristics. researchgate.net Co-administration with other isoflavones has also been explored, showing an increase in bioavailability. mdpi.com Further research into these and other novel delivery systems is essential for improving the therapeutic efficacy of this compound.
Here is a table summarizing some approaches to enhance this compound bioavailability:
| Strategy | Observed Effect on Bioavailability (vs. raw BCA) | Reference |
| Encapsulation in mixed micelles | 2.16-fold increase (oral) | nih.gov |
| Solid dispersions | 8–60 times increase (dissolution/bioavailability) | mdpi.com |
| PEGylated Nanostructured Lipid Carriers (NLC) | Increased AUC and longer circulation time (oral) | researchgate.net |
| Co-administration with other isoflavones | Up to 28% increase | mdpi.com |
Advanced Clinical Trials for Specific Health Conditions (e.g., hormone-related disorders, cancers, neurological disorders, metabolic disorders)
While preclinical studies have demonstrated the potential of this compound in various health conditions, its safety and efficacy need to be definitively established in clinical trials involving human subjects. f1000research.comnih.gov this compound has shown potential therapeutic benefits in a range of conditions, including various cancers, metabolic disorders, and neurological disorders. f1000research.comnih.gov
In the realm of cancers, this compound has revealed agreeable results in arresting the development of hormone-dependent cancers like breast and prostate cancer, as well as other malignancies such as pancreatic, colon, lung, osteosarcoma, and glioma. f1000research.comnih.gov It has been tested for its effect in 15 types of cancer. nih.govresearchgate.net
For neurological disorders, this compound has shown a potential neuroprotective impact by modulating multiple critical neurological pathways. mdpi.comf1000research.comf1000research.com It has been proven effective in multiple neurological diseases in preclinical models, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, stroke, brain injury, depression, anxiety, and glioblastoma. ekb.egresearchgate.netnih.gov
In metabolic disorders, this compound has demonstrated anti-diabetic action through modulating oxidative stress, SIRT-1 expression, PPAR gamma receptors, and other mechanisms. f1000research.comnih.gov It has shown significant effects in type 2 diabetes mellitus in vivo by influencing pathways related to autophagy, differentiation, inflammation, and metabolism. frontiersin.org this compound has also shown hypolipidemic effects and protective effects on β cells in diabetic rats. nih.govfrontiersin.org
Advanced clinical trials are essential to confirm these promising therapeutic effects and determine the optimal clinical application of this compound for these specific conditions. doi.orgspandidos-publications.com
Exploration of this compound in Combination Therapies
Research suggests that this compound may be a suitable candidate for combination therapy. iiarjournals.org It has been observed to enhance the anti-cancer effects of certain chemotherapeutics and can synergize with other natural compounds and standard drugs. researchgate.netiiarjournals.orgresearchgate.net For example, the combination treatment of this compound and atorvastatin (B1662188) has shown enhanced anti-cancer effects in pancreatic cancer cells, inducing apoptosis and down-regulating cell cycle associated proteins and invasiveness. iiarjournals.orgiiarjournals.org In breast cancer cell lines, a combination of this compound and sulforaphane (B1684495) induced apoptosis and inhibited cell cycle progression at lower doses. researchgate.net Exploring this compound in combination with existing treatments could lead to improved therapeutic outcomes and potentially reduce the required doses of other agents.
Further Characterization of Molecular Targets and Signaling Networks
The diverse pharmacological abilities of this compound are attributed to its influence on various molecular mechanistic pathways. f1000research.comnih.gov It has been shown to modulate numerous signaling networks and their components involved in processes such as apoptosis, cell proliferation, metastasis, angiogenesis, and inflammation. nih.govresearchgate.netljmu.ac.uk Examples of targeted pathways and proteins include EGFR, PI3K/Akt/mTOR, MAPK, NF-κB, and PPAR gamma receptors. f1000research.comnih.govnih.govresearchgate.netljmu.ac.uktandfonline.comnih.govspandidos-publications.com Further comprehensive characterization of these molecular targets and signaling networks is essential to fully understand the mechanisms underlying this compound's effects and to identify potential new therapeutic applications. f1000research.comnih.govtandfonline.com For instance, studies have highlighted the involvement of core targets like EGFR, CCND1, IL2, IL1A, IL6R, and PPARG in the context of colorectal cancer and COVID-19. tandfonline.com
Here is a table listing some of the molecular targets and signaling pathways modulated by this compound:
| Molecular Target/Signaling Pathway | Associated Biological Processes | References |
| EGFR | Cell proliferation, Growth promoting signaling | nih.govresearchgate.netf1000research.comtandfonline.com |
| PI3K/Akt/mTOR | Cell survival, Growth promoting signaling, Apoptosis inhibition | nih.govresearchgate.netf1000research.comnih.gov |
| MAPK | Cell survival, Mitogenic signaling, Apoptosis, Inflammation | nih.govresearchgate.netf1000research.comnih.govspandidos-publications.comresearchgate.net |
| NF-κB | Inflammation, Apoptosis, Cancer progression | nih.govresearchgate.netljmu.ac.uknih.govspandidos-publications.comresearchgate.net |
| PPAR gamma receptors | Anti-diabetic action, Lipid and glucose metabolism | f1000research.comnih.govnih.govfrontiersin.orgtandfonline.com |
| SIRT-1 | Anti-diabetic action, Metabolic health | f1000research.comnih.govspandidos-publications.com |
| MMP-2, MMP-9 | Tumor invasion and metastasis | nih.govresearchgate.netf1000research.com |
| Caspase-3/8/9, Bax, Bcl-2 | Apoptosis | nih.govresearchgate.netf1000research.comresearchgate.net |
| CD38 | Multiple Myeloma (therapeutic target) | researchgate.net |
| ZEB1 | Lung adenocarcinoma progression | nih.gov |
Q & A
Q. How can this compound's synergy with other phytochemicals be systematically explored?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
